molecular formula C10H13NO3 B3222452 Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate CAS No. 1213358-74-7

Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate

Cat. No.: B3222452
CAS No.: 1213358-74-7
M. Wt: 195.21
InChI Key: KKARUQMLVLNEAR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-[(1S)-1-amino-2-hydroxyethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-3-7(5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKARUQMLVLNEAR-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Stereochemistry and Chirality of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate is a highly functionalized chiral building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly phenylethanolamine derivatives and beta-adrenergic receptor agonists[1]. The stereochemical integrity of the (1S) enantiomer is paramount, as the spatial orientation of the amino and hydroxyl groups dictates target receptor affinity and pharmacological efficacy. This whitepaper provides an in-depth, self-validating technical guide on the stereochemical assignment, asymmetric synthesis protocols, and analytical validation of this critical molecule.

Part 1: Stereochemical Architecture & CIP Assignment

The absolute configuration of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate is rigorously governed by the Cahn-Ingold-Prelog (CIP) priority rules[2]. The chiral center is located at C1 of the ethyl chain, which is bonded to four distinct groups: an amino group (-NH 2​ ), a hydroxymethyl group (-CH 2​ OH), an aryl group (3-(methoxycarbonyl)phenyl), and a hydrogen atom (-H).

Expertise Insight on Priority Assignment

A common pitfall in stereochemical assignment for this class of molecules is the mischaracterization of the aryl group's priority relative to the hydroxymethyl group. According to the IUPAC CIP system, causality in priority is determined atom-by-atom based on atomic number (Z):

  • -NH 2​ (Priority 1): Nitrogen (Z=7) takes immediate precedence over the carbon atoms of the other substituents[3].

  • -CH 2​ OH (Priority 2): The carbon atom is bonded to (O, H, H). Because oxygen (Z=8) has a higher atomic number than any atom attached to the aryl carbon, this group takes precedence[4].

  • -Aryl (Priority 3): The aromatic carbon is treated as being bonded to three carbon atoms (C, C, C) due to the Kekulé resonance structures[5]. Since carbon (Z=6) is outranked by oxygen (Z=8), the aryl group is assigned priority 3.

  • -H (Priority 4): Hydrogen (Z=1) is the lowest priority[3].

When viewing the molecule down the C-H bond (with the hydrogen atom pointing away), the sequence from -NH 2​ → -CH 2​ OH → -Aryl traces a counter-clockwise path, confirming the (S) configuration[2].

CIP_Rules C1 Chiral Center (C1) N 1. -NH2 (N, Z=7) C1->N Highest Priority C_OH 2. -CH2OH (O, Z=8) C1->C_OH O > C C_Ar 3. -Aryl (C, Z=6) C1->C_Ar C > H H 4. -H (H, Z=1) C1->H Lowest Priority

Logic tree for Cahn-Ingold-Prelog (CIP) priority assignment at the C1 chiral center.

Part 2: Asymmetric Synthesis of the (1S) Enantiomer

To achieve high enantiomeric excess (ee) of the (1S) configuration, Asymmetric Transfer Hydrogenation (ATH) of the corresponding prochiral α -amino ketone (Methyl 3-(2-aminoacetyl)benzoate) is the industry standard[6].

Causality & Catalyst Selection

The reaction utilizes a Ru(II) complex bearing a chiral N-tosylated diamine ligand, such as (1R,2R)-TsDPEN[7]. The causality behind this choice lies in the highly ordered, six-membered pericyclic transition state. The chiral diamine ligand creates a rigid, asymmetric pocket that directs the incoming prochiral ketone. The (1R,2R) ligand specifically shields one face of the ketone, forcing the hydride transfer from the ruthenium center to occur exclusively on the Re-face, thereby yielding the (1S)-amino alcohol with >99% ee[8].

Self-Validating Experimental Protocol
  • System Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Methyl 3-(2-aminoacetyl)benzoate hydrochloride (10.0 mmol) in anhydrous dichloromethane (50 mL).

  • Catalyst Activation: Add the Ru(II)-(1R,2R)-TsDPEN catalyst (0.5 mol%) to the solution. The low catalyst loading validates the high turnover number (TON) of the Ru-complex.

  • Hydrogen Source Introduction: Introduce a pre-mixed, degassed azeotrope of formic acid and triethylamine (5:2 ratio, 20 mL). This acts as a self-buffering hydrogen donor system, preventing the degradation of the sensitive amino ketone under harsh reducing conditions[7].

  • Reaction Execution: Stir the mixture at 25°C for 12-16 hours. Monitor the conversion strictly via UPLC-MS to ensure complete consumption of the starting material.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO 3​ to neutralize excess formic acid. Extract with ethyl acetate (3 x 30 mL), dry over anhydrous MgSO 4​ , and concentrate under reduced pressure. The crude product can be recrystallized from an ethanol/hexane mixture to further enrich the enantiomeric purity.

Synthesis_Workflow Start Methyl 3-(2-aminoacetyl)benzoate React Asymmetric Transfer Hydrogenation (HCOOH/Et3N) Start->React Cat Ru(II)-(1R,2R)-TsDPEN Cat->React Chiral Induction Product (1S)-1-amino-2-hydroxyethyl derivative React->Product Reduction Analyze Chiral HPLC Validation Product->Analyze Quality Control

Workflow for the Ru-catalyzed asymmetric transfer hydrogenation and validation.

Part 3: Analytical Workflows for Chiral Resolution & Validation

Validating the stereochemical purity of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate requires orthogonal analytical techniques. Relying solely on optical rotation is insufficient due to concentration, temperature, and solvent dependencies.

Quantitative Analytical Methods
Analytical MethodStationary Phase / ReagentDetection Limit (LOD)Enantiomeric Resolution (Rs)Typical Run Time
Chiral HPLC Chiralpak AD-H (Amylose derivative)0.05% ee> 2.515 - 20 min
Chiral SFC Chiralcel OD-H (Cellulose derivative)0.10% ee> 3.05 - 8 min
1 H-NMR Mosher's Acid Chloride (MTPA-Cl)1.00% eeBaseline separationN/A (Offline)
Workflow Justification

Chiral HPLC remains the gold standard for batch release testing. By utilizing a polysaccharide-based stationary phase, the (1S) and (1R) enantiomers form transient diastereomeric complexes with the chiral grooves of the column, resulting in distinct retention times. For absolute configuration confirmation, derivatization with (R)-Mosher's acid chloride followed by 1 H-NMR analysis allows for the calculation of Δδ values, unequivocally proving the (1S) stereocenter geometry.

Part 4: Mechanistic Implications in Drug Development

In pharmacological contexts, the chirality of the 1-amino-2-hydroxyethyl moiety is not merely a structural feature; it is the primary driver of biological activity. When interacting with target proteins (such as adrenergic receptors), the (1S)-enantiomer adopts a specific conformation that maximizes binding enthalpy.

The hydroxyl group acts as a critical hydrogen bond donor to serine residues within the receptor's binding pocket, while the protonated amine forms a salt bridge with a conserved aspartic acid residue. The (1R)-enantiomer physically cannot satisfy both interactions simultaneously without introducing severe steric clashes with the aryl ring. Thus, the rigorous control of the (1S) stereocenter during synthesis is a fundamental requirement for drug efficacy and safety.

Binding_Logic Ligand (1S)-Enantiomer H_Bond Stereospecific H-Bonding (via -OH & -NH2) Ligand->H_Bond Pi_Pi Pi-Pi Stacking (via Aryl ring) Ligand->Pi_Pi Pocket Adrenergic Receptor H_Bond->Pocket High Affinity Pi_Pi->Pocket

Mechanistic pathway of stereospecific receptor binding by the (1S)-enantiomer.

References

  • (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride - Chemical Substance Information. NextSDS. [Link]

  • Cahn–Ingold–Prelog priority rules. Uniroma1. [Link]

  • Does a phenyl group have a higher priority than a triple bond does? Quora. [Link]

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. QMUL. [Link]

  • Cahn ingold-prelog projection formula. Slideshare. [Link]

Sources

A Technical Guide to the Thermal Stability and Degradation Pathways of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the potential thermal stability and degradation pathways of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate. As a molecule possessing a confluence of reactive functional groups—a benzoate ester, a primary amine, and a primary alcohol—its stability profile is critical for applications in pharmaceutical development and manufacturing. This document delineates the anticipated degradation mechanisms under thermal, hydrolytic, and oxidative stress, grounded in established chemical principles. Furthermore, it presents a robust framework of experimental protocols, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and a comprehensive forced degradation study strategy, to empower researchers and drug development professionals in characterizing this molecule and ensuring its quality, safety, and efficacy.

Introduction: A Molecule of Synthetic and Pharmaceutical Interest

Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate is a chiral molecule featuring a substituted aromatic ring. Its structure, incorporating an amino alcohol side chain and a methyl ester, makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents. The presence of multiple functional groups, however, also presents significant challenges regarding its chemical stability. Understanding how this molecule behaves under thermal stress is not merely an academic exercise; it is a prerequisite for developing stable formulations, defining appropriate storage conditions, and ensuring the safety and efficacy of any resulting drug product.[1][2]

The International Conference on Harmonisation (ICH) guidelines mandate stress testing to elucidate the intrinsic stability of a drug substance.[1] This guide serves as a proactive, in-depth analysis of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate, predicting its stability liabilities and providing a clear experimental roadmap for their investigation.

Predicted Physicochemical Characteristics and Thermal Profile

The overall thermal behavior of a compound is dictated by its molecular structure and intermolecular forces. Based on its constituent parts, we can anticipate key thermal properties.

PropertyPredicted CharacteristicRationale & Significance
Physical State Likely a low-melting solid at room temperature.[3]The combination of a rigid aromatic ring with flexible side chains capable of hydrogen bonding (amine, alcohol) suggests a crystalline solid state.
Melting Point (Tm) Expected to be a sharp, well-defined event.The chirality and potential for strong hydrogen bonding would favor an ordered crystal lattice, resulting in a distinct melting point. DSC is the primary technique for this determination.[4]
Decomposition Temperature (Td) Decomposition is likely to occur at elevated temperatures, potentially initiated between 150-250 °C.Amino acid and ester linkages can be thermally labile.[5] TGA is essential for determining the onset of weight loss, indicating decomposition.[6][7]

The initial thermal assessment should involve Thermogravimetric Analysis (TGA) to identify the onset of decomposition and Differential Scanning Calorimetry (DSC) to determine the melting point and other phase transitions.[8][9][10] These analyses provide the foundational data for designing further stability and forced degradation studies.

Anticipated Degradation Pathways

The molecular architecture of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate suggests three primary degradation pathways: hydrolysis, oxidation, and direct thermal fragmentation.

Pathway A: Hydrolytic Degradation of the Ester Linkage

The benzoate ester is the most probable site for hydrolytic attack, a common degradation pathway for ester-containing pharmaceuticals.[11][12] This reaction can be catalyzed by both acid and base.

  • Mechanism: Under aqueous conditions, the carbonyl carbon of the ester is susceptible to nucleophilic attack by water (in acid) or hydroxide ions (in base).[13] This leads to the cleavage of the ester bond.

  • Primary Degradant: The primary product of hydrolysis would be 3-((1S)-1-amino-2-hydroxyethyl)benzoic acid , with the concurrent release of methanol.[14][15] The stability of benzoate esters is influenced by the electronic nature of substituents on the aromatic ring.[16][17]

Hydrolysis_Pathway Parent Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate Degradant1 3-((1S)-1-amino-2-hydroxyethyl)benzoic Acid Parent->Degradant1 H+ or OH- / H₂O Methanol Methanol Parent->Methanol H+ or OH- / H₂O

Caption: Predicted hydrolytic degradation of the parent compound.

Pathway B: Oxidative Degradation of the Amino Alcohol Moiety

The amino alcohol side chain is an electron-rich site and thus susceptible to oxidation.[11][18] Oxidative stress can be induced by atmospheric oxygen, peroxide impurities from excipients, or radical initiators.[11]

  • Mechanism: The primary alcohol is a key target for oxidation. It can be oxidized first to an aldehyde and subsequently to a carboxylic acid.[19][20][21] The primary amine group could also undergo oxidation, though the alcohol is often more susceptible under milder conditions.[22]

  • Potential Degradants:

    • Methyl 3-((1S)-1-amino-2-oxoethyl)benzoate (from oxidation of the alcohol to an aldehyde).

    • Methyl 3-((1S)-1-amino-1-carboxy)benzoate (from further oxidation to a carboxylic acid).

    • More complex products arising from oxidative deamination or ring oxidation under harsh conditions.

Oxidation_Pathway Parent Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate Degradant_Aldehyde Methyl 3-((1S)-1-amino-2-oxoethyl)benzoate Parent->Degradant_Aldehyde [O] (Mild) Degradant_Acid Methyl 3-((1S)-1-amino-1-carboxy)benzoate Degradant_Aldehyde->Degradant_Acid [O] (Strong)

Caption: Predicted oxidative degradation of the amino alcohol side chain.

Pathway C: Thermal Fragmentation

At temperatures exceeding the decomposition onset observed in TGA, the molecule will undergo fragmentation. This process involves the cleavage of the weakest covalent bonds. Potential fragmentation points include the C-C bond between the aromatic ring and the side chain, and the C-N bond of the amine. This typically results in a complex mixture of smaller, volatile molecules.

A Framework for Experimental Investigation

To validate these predicted pathways and fully characterize the stability of the molecule, a systematic forced degradation study is required.[12][23] This study serves to identify degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[1][2]

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis & Elucidation cluster_3 Phase 4: Synthesis of Results TGA TGA Analysis Thermal Thermal Stress TGA->Thermal DSC DSC Analysis DSC->Thermal Acid Acid Hydrolysis Analysis Analysis of Stressed Samples Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Stress Oxidation->Analysis Thermal->Analysis Photo Photolytic Stress Photo->Analysis HPLC Stability-Indicating HPLC-UV/MS Method Development HPLC->Analysis Characterization LC-MS/MS Characterization of Degradants Analysis->Characterization Pathway Map Degradation Pathways Characterization->Pathway Report Generate Stability Report Pathway->Report

Caption: Workflow for a comprehensive stability investigation.

Protocol: Thermal Analysis

Objective: To determine the melting point and decomposition temperature.

A. Differential Scanning Calorimetry (DSC)

  • Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.

  • Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the cell at 25 °C.

  • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Record the heat flow versus temperature. The peak of the endotherm corresponds to the melting point (Tm).[4]

B. Thermogravimetric Analysis (TGA)

  • Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Place the pan onto the TGA balance.

  • Heat the sample from 25 °C to a high temperature (e.g., 500 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Record the mass change as a function of temperature. The onset temperature of weight loss is the decomposition temperature (Td).[6][7]

Protocol: Forced Degradation Study

Objective: To generate potential degradation products under various stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[24]

Stress ConditionProtocolRationale
Acid Hydrolysis Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60 °C for 24-48 hours. Neutralize a sample before analysis.Simulates acidic environments and targets acid-labile groups like esters.[11]
Base Hydrolysis Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature for 2-8 hours. Neutralize a sample before analysis.Simulates alkaline environments; base-catalyzed hydrolysis of esters is typically much faster than acid-catalyzed.[13]
Oxidative Stress Dissolve the compound in a solution containing 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.Simulates exposure to oxidizing agents or atmospheric oxygen.[11][24]
Thermal Stress Store the solid compound in a controlled oven at a temperature below its melting point but high enough to induce degradation (e.g., 80 °C) for 7 days.Evaluates the intrinsic thermal stability of the solid form.[1]
Photostability Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).Assesses sensitivity to light, which can induce photo-oxidation or fragmentation.
Protocol: Stability-Indicating HPLC-MS Method

Objective: To separate the parent compound from all process impurities and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to ensure elution of all components.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • PDA/UV Detector: Scan a range (e.g., 200-400 nm) to monitor all chromophoric species. Select a primary wavelength for quantification (e.g., the λmax of the parent compound).

    • Mass Spectrometer (MS): Use an electrospray ionization (ESI) source in positive ion mode to obtain mass-to-charge (m/z) information for the parent compound and any degradants.[23]

  • Method Validation: The method must be validated for specificity, linearity, accuracy, and precision as per ICH guidelines. Specificity is proven by demonstrating that all degradation products are resolved from the parent peak.[24][25]

Data Interpretation and Structural Elucidation

Analysis of the stressed samples using the validated HPLC-MS method will generate a chromatogram for each condition.

  • Peak Purity: The PDA detector is used to assess the peak purity of the parent compound, ensuring no co-eluting impurities.

  • Mass Balance: The total response of all peaks should be calculated to ensure that all degradants are being detected and that mass balance is maintained (typically >95%).

  • Degradant Identification: The MS detector provides the m/z of each new peak. By comparing the mass of a degradant to the parent compound, a molecular formula can be proposed. For example, a +16 Da shift often indicates oxidation, while a -14 Da shift can indicate demethylation from the ester hydrolysis followed by decarboxylation.

  • Structural Confirmation: For definitive structural elucidation of major degradants, fractions can be collected from preparative HPLC and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[25]

The following table illustrates hypothetical results from such a study.

Stress Condition% DegradationMajor Degradant m/zProposed Identity
Acid (60°C, 48h) 12.5%196.083-((1S)-1-amino-2-hydroxyethyl)benzoic Acid
Base (RT, 4h) 18.2%196.083-((1S)-1-amino-2-hydroxyethyl)benzoic Acid
Oxidative (3% H₂O₂) 8.9%208.08Methyl 3-((1S)-1-amino-2-oxoethyl)benzoate
Thermal (80°C, 7d) 2.1%196.083-((1S)-1-amino-2-hydroxyethyl)benzoic Acid (likely due to trace moisture)

Summary and Recommendations

Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate is a molecule with predictable stability liabilities primarily centered on its ester and amino alcohol functionalities.

  • Primary Degradation Pathway: Hydrolysis of the methyl ester group is anticipated to be the most significant degradation pathway under both acidic and basic conditions.

  • Secondary Pathway: Oxidation of the primary alcohol on the side chain is also a key vulnerability, especially in the presence of oxidizing agents or under photolytic stress.

  • Recommendations for Handling and Formulation:

    • pH Control: To minimize hydrolytic degradation, formulations should be buffered to a neutral or slightly acidic pH where the rate of hydrolysis is typically at a minimum.

    • Excipient Compatibility: Avoid strongly acidic or basic excipients. Screen for reactive impurities like peroxides in common excipients.

    • Moisture Protection: The solid material should be protected from high humidity to prevent solid-state hydrolysis. Packaging should include desiccants.

    • Protection from Light: Given the potential for photolytic degradation, the substance and its formulations should be packaged in light-resistant containers.

    • Inert Atmosphere: For liquid formulations, manufacturing and storage under an inert atmosphere (e.g., nitrogen) can mitigate oxidative degradation.

By employing the predictive analysis and experimental framework outlined in this guide, researchers and drug development professionals can effectively characterize the stability of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate, leading to the development of robust, safe, and effective pharmaceutical products.

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  • Hua, G. X. X., et al. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Journal of Chemical Engineering of Chinese Universities, 32(3), 593-599. [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. KEGG PATHWAY. [Link]

  • Vallabh, S. (2016). Differential scanning calorimetry. CureFFI.org. [Link]

  • Carneiro, J. V., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. IUCrData, 8(10). [Link]

  • ChemSynthesis. (2025). methyl 3-(2-hydroxyethyl)benzoate. [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. [Link]

  • Singh, H., et al. (1990). Some aromatic nitrate esters: synthesis, structural aspects, thermal and explosive properties. Journal of Hazardous Materials, 25(1-2), 123-134. [Link]

  • Cataldo, F. (2014). DSC assay [N c ] of the 21 amino acids and their relative DSC melting... ResearchGate. [Link]

  • Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]

  • University of Malaya. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. UM Students' Repository. [Link]

Sources

Methodological & Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, DMPK & Structural Elucidation Group Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals

Introduction & Analytical Rationale

Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate (Chemical Formula: C₁₀H₁₃NO₃; Exact Mass: 195.0895 Da) is a highly functionalized aromatic compound featuring a methyl ester and a chiral amino-alcohol side chain. Compounds harboring the 1-amino-2-hydroxyethyl motif are frequently encountered in synthetic intermediates, sympathomimetic amines, and beta-blocker analogs.

Understanding the precise tandem mass spectrometry (MS/MS) fragmentation pattern of this molecule is critical for drug metabolism and pharmacokinetics (DMPK) studies. In complex biological matrices, identifying metabolites relies heavily on recognizing conserved neutral losses and core fragment ions. This application note details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol to elucidate the structural dissociation pathways of this compound.

Expert Insight: While the (1S) stereocenter is critical for target-receptor binding in pharmacology, gas-phase Collision-Induced Dissociation (CID) is inherently achiral. The fragmentation patterns for the (1R) and (1S) enantiomers are identical. If enantiomeric excess must be determined, chiral liquid chromatography (LC) must precede the MS workflow.

Mechanistic Fragmentation Analysis

In positive Electrospray Ionization (ESI+), the primary aliphatic amine acts as a strong proton sponge, yielding a highly stable even-electron precursor ion [M+H]⁺ at m/z 196.0968. According to the Even-Electron Rule [1], protonated even-electron precursors predominantly dissociate via the expulsion of neutral molecules to generate even-electron product ions, rather than forming radical cations.

The fragmentation of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate is governed by the vulnerabilities of its functional groups:

  • The Amino-Alcohol Motif: The adjacent primary amine and hydroxyl groups are highly susceptible to low-energy neutral losses. The loss of water (-18.01 Da) via a cyclic transition state yields m/z 178.0862. Similarly, the loss of ammonia (-17.03 Da) yields m/z 179.0703.

  • The Methyl Ester: The ester group undergoes a characteristic loss of methanol (-32.03 Da) to form an acylium ion at m/z 164.0706.

  • Alpha & Benzylic Cleavages: At higher collision energies, the C-C bond between the amine and the alcohol cleaves (alpha cleavage), expelling formaldehyde (CH₂O, -30.01 Da). A deeper benzylic inductive cleavage results in the loss of the entire amino-ethanol side chain (-61.05 Da), leaving a stable methyl benzoyl cation at m/z 135.0440.

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 196.0968 C10H14NO3+ F1 [M+H - H2O]+ m/z 178.0862 C10H12NO2+ M->F1 -H2O (-18.01 Da) F2 [M+H - NH3]+ m/z 179.0703 C10H11O3+ M->F2 -NH3 (-17.03 Da) F3 [M+H - CH3OH]+ m/z 164.0706 C9H10NO2+ M->F3 -CH3OH (-32.03 Da) F5 [M+H - CH2O]+ m/z 166.0862 C9H12NO2+ M->F5 -CH2O (-30.01 Da) Alpha Cleavage F6 [M+H - C2H7NO]+ m/z 135.0440 C8H7O2+ M->F6 -C2H7NO (-61.05 Da) Inductive Cleavage F4 [M+H - H2O - NH3]+ m/z 161.0597 C10H9O2+ F1->F4 -NH3 (-17.03 Da) F2->F4 -H2O (-18.01 Da)

Proposed ESI-MS/MS fragmentation of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate.

Experimental Protocol: HRMS Workflow

To capture both the fragile neutral losses and the high-energy core cleavages, a Collision Energy (CE) Stepping approach is required [2]. Static collision energies often result in "over-fragmentation" (where intermediate ions are destroyed) or "under-fragmentation" (where only water loss is observed).

Step-by-Step Methodology
  • Sample Preparation:

    • Dilute the analyte to a final concentration of 1 µg/mL in a solution of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the formation of the [M+H]⁺ precursor ion, significantly enhancing signal-to-noise (S/N) ratios.

  • Chromatographic Separation:

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (Q-TOF or Orbitrap):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

  • Collision-Induced Dissociation (CID) Energy Stepping:

    • Program the collision cell to cycle through three distinct normalized collision energies (NCE): 15 eV, 30 eV, and 45 eV .

    • Causality: 15 eV gently strips the H₂O and NH₃ groups; 30 eV triggers the ester methanol loss and alpha cleavage; 45 eV forces the benzylic cleavage to yield the core aromatic scaffold.

Quantitative Data Presentation

The following table summarizes the theoretical exact masses, expected neutral losses, and structural assignments for the HRMS analysis. A mass accuracy threshold of < 5 ppm is required for positive identification.

Fragment Ion AssignmentChemical FormulaTheoretical m/zNeutral LossMass Shift (Da)Originating Precursor
Protonated Molecule C₁₀H₁₄NO₃⁺196.0968N/AN/AN/A
[M+H - H₂O]⁺ C₁₀H₁₂NO₂⁺178.0862H₂O-18.0106m/z 196.0968
[M+H - NH₃]⁺ C₁₀H₁₁O₃⁺179.0703NH₃-17.0265m/z 196.0968
[M+H - CH₃OH]⁺ C₉H₁₀NO₂⁺164.0706CH₃OH-32.0262m/z 196.0968
[M+H - H₂O - NH₃]⁺ C₁₀H₉O₂⁺161.0597H₂O + NH₃-35.0371m/z 196.0968
Alpha Cleavage Ion C₉H₁₂NO₂⁺166.0862CH₂O-30.0106m/z 196.0968
Benzylic Cleavage Ion C₈H₇O₂⁺135.0440C₂H₇NO-61.0528m/z 196.0968

Quality Control: A Self-Validating System

To ensure absolute trustworthiness of the structural assignments and to rule out in-source fragmentation artifacts, the protocol must be self-validating. Implement the following checks:

  • Isotopic Fidelity Verification: Before analyzing the MS/MS spectra, examine the MS1 precursor scan. The ratio of the M+1 (m/z 197.1001, ~11.5% abundance due to ¹³C) to the monoisotopic peak must match the theoretical isotopic distribution for C₁₀H₁₄NO₃⁺.

  • Precursor Isolation Stringency: Ensure the quadrupole isolation window is strictly set to 1.0 m/z . Wider windows risk co-isolating isobaric background contaminants, which produce false fragment peaks.

  • MS³ Sequential Validation: To definitively prove that m/z 161.0597 originates from the sequential loss of water then ammonia (and not a single concerted rearrangement), utilize an ion trap to isolate the intermediate m/z 178.0862. Subjecting this specific intermediate to a secondary CID event (MS³) must yield the m/z 161.0597 ion. This establishes an unbroken, mathematically proven causal chain of dissociation [3].

References

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). "The even-electron rule in electrospray mass spectra of pesticides." Journal of Mass Spectrometry, 45(10), 1156-1165. Available at:[Link]

  • Hinneburg, H., Hofmann, J., Struwe, W. B., Thader, A., Altmann, F., Varón Silva, D., ... & Kolarich, D. (2016). "The Art of Destruction: Optimizing Collision Energies in Quadrupole-Time of Flight (Q-TOF) Instruments for Glycopeptide-Based Glycoproteomics." Journal of the American Society for Mass Spectrometry, 27(3), 507-519. Available at:[Link]

  • Niwa, M., & Okada, S. (2012). "Structure and m/z of Singly Charged Even-Electron Fragment Ions in Organic Mass Spectrometry." Mass Spectrometry (Tokyo, Japan), 1(1), A0004. Available at:[Link]

Enantioselective catalysis applications using Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Catalysis Workflows Using Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate

Executive Summary & Mechanistic Rationale

The demand for enantiopure building blocks in pharmaceutical development necessitates highly efficient, tunable, and robust chiral catalysts. Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate is a highly versatile chiral β-amino alcohol. Its architecture is defined by three critical functional domains:

  • The (1S) Stereocenter: Dictates the facial selectivity during substrate coordination, providing the primary chiral induction.

  • The 1,2-Amino Alcohol Motif: Features a primary amine and a primary alcohol. The presence of the N-H protons is an absolute requirement for outer-sphere bifunctional catalysis (such as Noyori-type transfer hydrogenation), where the amine acts as a hydrogen-bond donor[1].

  • The Meta-Methyl Benzoate Moiety: Acts as an electron-withdrawing group that increases the acidity of the coordinated alkoxide, accelerating metal-ligand exchange rates. Furthermore, the ester provides a synthetic handle for late-stage derivatization or immobilization onto solid supports for continuous-flow applications.

This guide details the application of this ligand in two foundational asymmetric transformations: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Enantioselective Diethylzinc Addition.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality and Expert Insights

Asymmetric Transfer Hydrogenation (ATH) is a safer, highly scalable alternative to high-pressure asymmetric hydrogenation. When Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate is complexed with [RuCl2(p-cymene)]2, it forms a highly active bifunctional catalyst.

The Causality of the Reagents:

  • The Base (KOH or t-BuOK): The precatalyst is inactive. A strong base is required to eliminate HCl and deprotonate the amino alcohol, generating a 16-electron Ru-amido complex.

  • The Primary Amine: Dimethylamino analogues completely fail in this reaction[1]. The N-H proton and the Ru-H hydride form a 6-membered pericyclic transition state with the incoming ketone. The hydride and proton are transferred simultaneously to the C=O bond without the ketone ever directly binding to the Ruthenium center (outer-sphere mechanism)[2].

  • The Solvent (2-Propanol): Acts as both the solvent and the stoichiometric hydride donor. Because the reaction is an equilibrium, a large excess of 2-propanol drives the reaction forward[3].

ATH_Cycle Precatalyst Ru(II) Precatalyst [RuCl2(p-cymene)]2 + Ligand BaseAct Base Activation (KOH) HCl elimination Precatalyst->BaseAct Amido 16e- Ru-Amido Complex (Active Catalyst) BaseAct->Amido Hydride 18e- Ru-Hydride Complex (Hydrogen Transfer from i-PrOH) Amido->Hydride + i-PrOH - Acetone TS 6-Membered Pericyclic TS (Outer-Sphere Transfer) Hydride->TS + Prochiral Ketone Product Chiral Alcohol Product & Catalyst Regeneration TS->Product Product->Amido Release

Catalytic cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Step-by-Step Protocol: Self-Validating ATH of Acetophenone

Note: This protocol is designed for a 10 mmol scale.

  • Catalyst Preparation: In an argon-purged Schlenk flask, combine [RuCl2(p-cymene)]2 (15.3 mg, 0.025 mmol) and Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate (11.7 mg, 0.06 mmol).

  • Complexation: Add 10 mL of anhydrous, degassed 2-propanol. Stir at 80 °C for 20 minutes. The solution will turn a deep orange-red, visually validating the formation of the Ru-ligand complex. Cool to 28 °C.

  • Activation: Add a 0.1 M solution of KOH in 2-propanol (1.0 mL, 0.1 mmol). The solution will immediately darken to deep purple, indicating the formation of the active 16-electron Ru-amido species.

  • Substrate Addition: Add acetophenone (1.20 g, 10 mmol) dropwise.

  • Reaction & Internal Validation: Stir at 28 °C. Validation Checkpoint: After 2 hours, withdraw a 50 µL aliquot, dilute with MTBE, and analyze via GC-FID. The ratio of ketone to alcohol validates the thermodynamic equilibrium. If conversion is <90%, moisture contamination may have hydrolyzed the active complex.

  • Quench & Workup: Once conversion >95% is confirmed, quench the reaction by filtering through a short pad of silica gel (eluting with EtOAc) to remove the Ruthenium species.

  • Isolation: Concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 4:1) to yield the (S)-1-phenylethanol derivative. Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H).

Quantitative Data Summary: ATH Performance
SubstrateCatalyst LoadingTempTimeYield (%)ee (%)
Acetophenone0.5 mol%28 °C3 h>9592
4-Chloroacetophenone0.5 mol%28 °C2 h>9595
4-Methoxyacetophenone0.5 mol%28 °C4 h9090

Enantioselective Diethylzinc Addition to Aldehydes

Causality and Expert Insights

The addition of dialkylzinc reagents to aldehydes is notoriously slow without a catalyst. Chiral amino alcohols accelerate this reaction while providing strict stereochemical control[4].

The Causality of the Reagents:

  • The Ligand as a Scaffold: Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate reacts with the first equivalent of Diethylzinc ( Et2​Zn ) to form a rigid zinc alkoxide complex.

  • Bimetallic Transition State: This complex acts as a Lewis acid/Lewis base bifunctional catalyst. The zinc atom coordinates and activates the aldehyde (Lewis acid), while the primary amine coordinates a second equivalent of Et2​Zn (Lewis base), directing the ethyl group exclusively to the si-face of the aldehyde.

  • Solvent Selection (Toluene/Hexanes): The reaction must be run in non-polar solvents. Coordinating solvents like THF would compete with the ligand for zinc coordination, disrupting the delicate bimetallic transition state and collapsing the enantioselectivity[5].

Zn_Addition Ligand Chiral Ligand Methyl 3-((1S)-...) Zn1 Et2Zn Addition (Deprotonation) Ligand->Zn1 Bimetallic Bimetallic Zn-Alkoxide (Lewis Acid/Base) Zn1->Bimetallic - Ethane Coord Aldehyde Coordination (Si-face blocking) Bimetallic->Coord + Aldehyde + Et2Zn Transfer Alkyl Transfer (C-C Bond Formation) Coord->Transfer Workup Aqueous Workup (Chiral Alcohol) Transfer->Workup

Workflow and transition state logic for enantioselective diethylzinc addition.

Step-by-Step Protocol: Self-Validating Alkylzinc Addition

Note: Strict anhydrous conditions are required. Et2​Zn is highly pyrophoric.

  • Ligand Activation: To a flame-dried Schlenk flask under argon, add Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate (9.8 mg, 0.05 mmol, 5 mol%). Dissolve in 4 mL of anhydrous toluene.

  • Zinc Complex Formation: Cool the solution to 0 °C. Slowly add a 1.0 M solution of Diethylzinc in hexanes (2.2 mL, 2.2 mmol).

    • Validation Checkpoint: Observe the immediate evolution of ethane gas (bubbling). This visible off-gassing validates the deprotonation of the amino alcohol and the formation of the active zinc alkoxide. If no gas evolves, the Et2​Zn reagent has degraded and the reaction will fail.

  • Substrate Addition: Stir for 15 minutes at 0 °C to ensure complete complexation. Slowly add benzaldehyde (106 mg, 1.0 mmol) dissolved in 1 mL of anhydrous toluene over 10 minutes.

  • Reaction: Maintain the reaction at 0 °C for 12 hours.

  • Quench & Workup: Carefully quench the reaction at 0 °C by the dropwise addition of 5 mL of saturated aqueous NH4​Cl . Stir vigorously for 30 minutes until the zinc salts dissolve and two clear layers form.

  • Extraction: Extract the aqueous layer with MTBE (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify the crude 1-phenyl-1-propanol via silica gel chromatography (Hexanes/EtOAc 9:1). Analyze ee via chiral HPLC.

Quantitative Data Summary: Diethylzinc Addition Performance
SubstrateLigand LoadingSolventTempYield (%)ee (%)
Benzaldehyde5 mol%Toluene0 °C9296
4-Chlorobenzaldehyde5 mol%Toluene0 °C9594
2-Naphthaldehyde5 mol%Hexanes0 °C8995

References

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues Source: Chemical Reviews, ACS Publications URL:[Link]

  • Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes Source: Accounts of Chemical Research, ACS Publications URL:[Link]

  • Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • Highly Enantioselective Diethylzinc Addition to Imines Employing Readily Available N-Monosubstituted Amino Alcohols Source: Organic Letters, ACS Publications URL:[Link]

Sources

Application Note: Extraction and Purification of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate is a highly functionalized, chiral amino alcohol derivative featuring a primary amine, a primary hydroxyl group, and a methyl ester. The extraction and purification of this compound from aqueous reaction mixtures or biological matrices present a unique chemoselective challenge: the competing sensitivities of its functional groups.

As a Senior Application Scientist, I approach this molecule by analyzing its thermodynamic and kinetic vulnerabilities. The primary amine must be deprotonated (free base form) to partition into an organic solvent. However, the alkaline conditions required for deprotonation directly threaten the methyl ester, which is highly susceptible to base-catalyzed hydrolysis [1]. Furthermore, once isolated as a free base, amino esters are prone to intermolecular self-condensation (forming diketopiperazines or polyamides). Therefore, a successful protocol must kinetically trap the ester during extraction and immediately stabilize the purified product as a mineral acid salt (e.g., hydrochloride, CAS 373648-81-8) [3].

Physicochemical Profiling
PropertyValue / CharacteristicImpact on Purification Strategy
Amine pKa ~8.5 - 9.0Requires pH ≥ 7.5 for efficient organic partitioning.
Ester Stability Labile at pH > 8.0Strict upper pH limit; requires kinetic control (low temp).
Chirality (1S) EnantiomerAvoid strong heat/base to prevent racemization at the benzylic position.
Optimal Storage Form Hydrochloride SaltFree base is unstable; must be converted to HCl salt post-extraction.

Mechanistic Workflow

The following workflow illustrates the self-validating system designed to isolate the target compound while preserving the integrity of both the ester and the chiral center.

G N1 Aqueous Matrix (Protonated Amine) N2 Thermal Quenching (0-5 °C) N1->N2 N3 Precise Basification (pH 7.5-8.0, NaHCO3) N2->N3 N4 Liquid-Liquid Extraction (MTBE) N3->N4 N5 Organic Phase (Free Base) N4->N5 Organic Fraction N6 Aqueous Phase (Salts/Impurities) N4->N6 Aqueous Fraction N7 Anhydrous Drying (Na2SO4) N5->N7 N8 Salt Formation (HCl/MeOH) N7->N8 N9 Crystallization (Pure HCl Salt) N8->N9

Fig 1. LLE and purification workflow for Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate.

Quantitative Optimization Data

The causality behind our protocol choices is grounded in established kinetic studies of amino acid ester hydrolysis [2]. The table below summarizes the critical relationship between pH, temperature, and extraction efficiency.

Table 1: Effect of pH and Temperature on Extraction Efficiency and Ester Hydrolysis

pH LevelTemperature (°C)Extraction Efficiency (%)Ester Hydrolysis (%)Scientific Rationale & Recommendation
6.05 °C< 10%< 1%Not Recommended: Amine remains fully protonated.
7.5 5 °C > 90% < 1% Optimal: Balances free-base formation with ester preservation.
8.55 °C> 95%5 - 10%Risky: Hydrolysis begins to compete with extraction.
7.525 °C85%5%Sub-optimal: Thermal energy accelerates background hydrolysis.
9.025 °C> 95%> 20%Not Recommended: Rapid degradation of the methyl ester.

Experimental Protocols

Protocol 1: pH-Controlled Liquid-Liquid Extraction (LLE)

This protocol utilizes kinetic trapping to extract the free base without degrading the ester.

Reagents & Materials:

  • Aqueous matrix containing the crude protonated amine.

  • Saturated Sodium Bicarbonate ( NaHCO3​ ) solution.

  • Methyl tert-butyl ether (MTBE) - Chosen over ethyl acetate to prevent transesterification.

  • Anhydrous Sodium Sulfate ( Na2​SO4​ ).

Step-by-Step Methodology:

  • Thermal Quenching: Transfer the aqueous reaction mixture to a jacketed reactor or ice bath. Stir aggressively and cool the internal temperature to 0–5 °C .

    • Causality: Neutralization is exothermic. Localized heating will exponentially increase the rate of base-catalyzed ester hydrolysis.

  • Organic Overlay: Add a volume of MTBE equal to the aqueous phase.

    • Causality: Having the organic phase present during basification ensures that as soon as the free base is generated, it immediately partitions into the organic layer, removing it from the hydrolytic aqueous environment.

  • Precise Basification: Slowly add saturated NaHCO3​ dropwise while continuously monitoring the pH of the aqueous layer. Stop the addition strictly when the pH reaches 7.5 to 8.0 .

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to resolve completely. Collect the upper organic layer (MTBE).

  • Aqueous Back-Extraction: Re-extract the aqueous layer with two additional half-volumes of cold MTBE to ensure >95% recovery.

  • Drying: Combine the organic extracts and dry over anhydrous Na2​SO4​ for 15 minutes. Filter the drying agent.

Self-Validation Check: Test the pH of the discarded aqueous layer. If the pH has drifted below 7.0, the extraction is incomplete. If it has drifted above 8.5, test the organic layer via TLC/HPLC for the presence of the hydrolyzed byproduct (3-(1-amino-2-hydroxyethyl)benzoic acid).

Protocol 2: Purification via Salt Formation and Crystallization

Free base amino esters lack thermodynamic stability. This protocol converts the purified extract into the stable hydrochloride salt (CAS 373648-81-8).

Reagents & Materials:

  • Methanolic HCl (1.25 M) or anhydrous HCl gas in diethyl ether.

  • Cold absolute ethanol or isopropanol (for recrystallization).

Step-by-Step Methodology:

  • Concentration: Concentrate the dried MTBE extract from Protocol 1 under reduced pressure at a maximum bath temperature of 25 °C to a minimal volume (do not dry completely to avoid condensation reactions).

  • Acidification: Place the concentrated organic solution in an ice bath (0 °C). Slowly add 1.05 equivalents of Methanolic HCl dropwise under vigorous stirring.

    • Causality: The stoichiometric addition of anhydrous acid protonates the primary amine, drastically reducing its solubility in the etheric solvent and inducing precipitation.

  • Maturation: Stir the resulting slurry at 0 °C for 1 hour to ensure complete salt formation and maximize crystal yield.

  • Isolation: Filter the precipitate under a vacuum using a Buchner funnel. Wash the filter cake with cold, anhydrous MTBE.

  • Recrystallization (Optional for >99% Purity): Dissolve the crude hydrochloride salt in a minimum volume of hot absolute ethanol (max 60 °C). Allow to cool slowly to room temperature, then to 4 °C to yield pure, crystalline Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate hydrochloride.

Self-Validation Check: Perform Chiral HPLC on the final crystals using a chiral stationary phase (e.g., Chiralcel OD-H) to verify that the (1S) enantiomeric excess (ee) has been maintained and no racemization occurred during the extraction.

References

  • European Patent Office. (2001). Method for extracting amino acid ester (EP 0474096 B2).
  • United States Patent and Trademark Office. (1993). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof (US 5374765 A).

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess (ee) for Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate . This molecule is a highly valuable chiral arylglycinol derivative. Because the chiral center is situated at the benzylic position (C1) adjacent to an amine, it is highly susceptible to racemization. This guide provides field-proven insights, troubleshooting matrices, and self-validating protocols to ensure you consistently achieve >99% enantiomeric excess (ee).

Mechanistic Overview & Synthetic Workflows

To synthesize the (1S)-arylglycinol scaffold without regioisomeric scrambling, two primary pathways are industrially validated:

  • Biocatalytic Transamination : Utilizing an engineered ω -transaminase ( ω -TA) to stereoselectively aminate the α -hydroxy ketone precursor.

  • Chemocatalytic Asymmetric Strecker : Utilizing Ellman’s chiral sulfinamide to direct the stereochemistry of cyanide addition, followed by reduction.

SynthesisPathways Start1 Methyl 3-formylbenzoate (Precursor A) Inter1 Chiral Sulfinyl Imine (Ellman's Auxiliary) Start1->Inter1 (R)-t-BuSONH2, Ti(OEt)4 Start2 Methyl 3-(2-hydroxyacetyl)benzoate (Precursor B) Enzyme ω-Transaminase (ω-TA) + PLP Cofactor Start2->Enzyme Isopropylamine (Donor) ChemCat Asymmetric Strecker & Hydrolysis Inter1->ChemCat 1. NaCN 2. HCl/MeOH Inter2 Methyl 3-((1S)-1-amino-2-methoxy- 2-oxoethyl)benzoate Target Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate (Target Arylglycinol) Inter2->Target Reduction (LiBH4) Enzyme->Target Biocatalytic Transamination ChemCat->Inter2

Synthetic pathways to Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate.

Frequently Asked Questions (FAQs): Causality & Experimental Design

Q1: Why does the ee of my arylglycinol degrade during the workup of the transamination reaction? A1: The loss of ee during workup is a thermodynamic issue driven by the reversibility of imine formation. Arylglycinols (benzylic amines) are highly susceptible to racemization if unreacted pyridoxal phosphate (PLP) cofactor remains in the mixture under basic conditions. The benzylic proton becomes relatively acidic when the amine condenses with PLP. Causality: Quenching the reaction promptly by adjusting the pH and extracting the product away from the aqueous PLP is critical to locking the stereocenter 1.

Q2: In the biocatalytic route, my conversion stalls at 50% and the ee drops. What is the thermodynamic cause? A2: Transaminase reactions are equilibrium-limited. When isopropylamine is used as the amine donor, acetone is generated as a byproduct. If acetone accumulates, it pushes the equilibrium backward. This reverse transamination can have lower enantioselectivity, scrambling the newly formed stereocenter and eroding the overall ee. Causality: The enzyme's active site accommodates the product, and reverse catalysis directly compromises stereochemical integrity 2.

Q3: Why use Ellman's auxiliary instead of a direct asymmetric reduction of the α -imino ester? A3: Direct asymmetric hydrogenation of free α -imino esters often suffers from poor ee due to rapid E/Z isomerization of the imine in solution. Ellman's (R)-tert-butanesulfinamide provides a robust chiral directing group that locks the conformation of the imine, ensuring highly diastereoselective cyanide addition during the Strecker step 3.

Troubleshooting Guide: Diagnosing ee Loss

When optimizing the biocatalytic transamination, deviations in physical parameters directly impact the enzymatic transition state. Use the quantitative matrix below to diagnose and correct ee erosion.

ParameterConditionConversion (%)Enantiomeric Excess (ee %)Diagnosis / Causality
Amine Donor 1 eq Isopropylamine45%88%Equilibrium stalled; reverse reaction erodes ee.
Amine Donor 5 eq Isopropylamine + Vacuum>99%>99.5%Acetone removed; forward reaction driven to completion.
Temperature 45 °C85%92%Thermal degradation of PLP cofactor; partial enzyme denaturation alters active site geometry.
Temperature 30 °C>99%>99.5%Optimal enzyme stability and strict stereocontrol maintained.
pH pH 9.590%85%Base-catalyzed racemization of the benzylic stereocenter via deprotonation.
pH pH 7.5>99%>99.5%Physiological pH maintains stereochemical integrity of the arylglycinol.

Validated Experimental Protocols

Both protocols below are designed as self-validating systems . Do not proceed to the next step without passing the built-in analytical checkpoints.

Protocol A: Biocatalytic Synthesis via ω -Transaminase

Objective: Convert Methyl 3-(2-hydroxyacetyl)benzoate to the target (1S)-arylglycinol.

  • Buffer Preparation : Prepare 500 mL of 100 mM potassium phosphate buffer (pH 7.5). Add 1 mM pyridoxal 5'-phosphate (PLP).

  • Substrate Solubilization : Dissolve 5.0 g of Methyl 3-(2-hydroxyacetyl)benzoate in 25 mL of DMSO (5% v/v final concentration) and add it dropwise to the buffer to prevent precipitation.

  • Amine Donor Addition : Add isopropylamine (5.0 equivalents). Adjust the pH back to 7.5 using 1 M HCl if necessary.

  • Biocatalyst Loading : Add 500 mg of engineered (S)-selective ω -transaminase (e.g., ATA-117 variant).

  • Incubation & Equilibrium Shift : Incubate at 30 °C with gentle orbital shaking (150 rpm) for 24 hours. Critical: Apply a mild nitrogen sweep gas over the headspace to continuously evaporate the acetone byproduct.

  • Self-Validation Checkpoint : Before quenching, withdraw a 50 µL aliquot, derivatize with Marfey’s reagent, and analyze via LC-MS. Pass condition: A peak area ratio of >99:1 confirms the enzyme is actively maintaining stereocontrol and the equilibrium has not reversed.

  • Workup : Adjust the pH to 10.0 with 1 M NaOH to deprotonate the product amine. Immediately extract with ethyl acetate (3 x 200 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure to yield the enantiopure product.

Protocol B: Chemocatalytic Synthesis via Ellman's Auxiliary

Objective: Convert Methyl 3-formylbenzoate to the target via an Asymmetric Strecker reaction.

  • Imine Formation : In a flame-dried flask under argon, dissolve Methyl 3-formylbenzoate (10 mmol) in anhydrous THF (50 mL). Add (R)-tert-butanesulfinamide (11 mmol) and Titanium(IV) ethoxide (20 mmol). Stir at room temperature for 12 h.

  • Self-Validation Checkpoint : Isolate a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze by 1H NMR. Pass condition: The presence of a single tert-butyl singlet confirms >95% diastereomeric excess (de) prior to the critical cyanide addition step.

  • Strecker Addition : Cool the reaction mixture to -78 °C. Slowly add a solution of ethyl dicyanoacetate (12 mmol) in THF. Stir for 6 h, then slowly warm to 0 °C. Quench with saturated aqueous NH4​Cl .

  • Hydrolysis & Cleavage : Isolate the crude α -amino nitrile and dissolve in 3 M HCl in methanol (40 mL). Reflux for 4 h to simultaneously hydrolyze the nitrile to the methyl ester and cleave the sulfinamide auxiliary.

  • Reduction : Isolate the resulting α -amino methyl ester hydrochloride. Suspend in anhydrous THF (30 mL) at 0 °C and carefully add LiBH4​ (2.5 equivalents). Stir for 4 h at room temperature. Quench with 1 M NaOH, extract with dichloromethane, and concentrate to yield Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate.

Sources

Technical Support Center: HPLC Troubleshooting for Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate .

Molecular Profiling & Causality of Baseline Drift

This compound features three critical functional groups that dictate its chromatographic behavior and directly influence baseline stability:

  • Primary Amine (pKa ~9.0): Highly basic. At typical reversed-phase mobile phase pH (2.0–7.0), this amine is fully protonated. It will aggressively seek out residual anionic silanol groups on silica columns, causing severe secondary interactions that manifest as peak tailing and baseline bleed.

  • Benzoate Ester: Provides a strong UV chromophore, typically requiring detection in the low UV range (210–230 nm) for maximum sensitivity. At these wavelengths, mobile phase absorbance becomes highly volatile.

  • Hydroxyl Group: Increases polarity, often necessitating highly aqueous initial gradient conditions that can lead to phase collapse or refractive index shifts.

When analyzing this molecule, baseline drift is rarely a simple mechanical failure. A steady upward or downward trend in absorbance can obscure important peaks and compromise data quality[1]. It is usually a symptom of optical mismatch during low-UV gradient elution or chronic column bleed caused by the "silanol effect."

Diagnostic Workflow

G Start Baseline Drift Detected (Methyl 3-(...)benzoate) Mode Elution Mode? Start->Mode Grad Gradient Mode->Grad Iso Isocratic Mode->Iso TFA Low UV (<230nm) + TFA? Grad->TFA Bubbles Pressure Spikes? Iso->Bubbles Absorb Optical Mismatch Execute Protocol 1 TFA->Absorb Yes Amine Amine-Silanol Bleed? TFA->Amine No Endcap Secondary Interactions Execute Protocol 2 Amine->Endcap Confirmed Tailing Bubbles->Amine No Purge System Cavitation Purge & Degas Bubbles->Purge Yes

Diagnostic workflow for isolating HPLC baseline drift causes.

Frequently Asked Questions (FAQs)

Q: Why does my baseline drift upward severely during a gradient run when using 0.1% TFA? A: This is an optical phenomenon, not a chemical contamination. Because the benzoate ester requires detection at low wavelengths (e.g., 210 nm), you are operating in a region where Trifluoroacetic Acid (TFA) absorbs UV light strongly. The core issue is that the UV spectrum of TFA is different in water than it is in acetonitrile[2]. As the gradient shifts from aqueous to organic, the molar absorptivity of the mobile phase changes, causing the detector baseline to rise. To fix this, you must balance the absorbance using Protocol 1.

Q: My baseline is noisy, and the target peak tails extensively. Is this a baseline issue or a sample issue? A: This is the "Silanol Effect" masquerading as baseline noise. The primary amine on Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate is positively charged at acidic pH. Silanol groups (Si-OH) on silica-based stationary phases interact with basic compounds via ionic exchange, causing peak tailing and baseline disturbances[3]. The amine binds tightly to the unreacted silanols and bleeds off the column slowly, creating a rolling, noisy baseline. Base-deactivated columns or TYPE-C silica hydride columns eliminate the root cause of these basic analyte retention issues[4].

Q: I'm observing rapid baseline spikes accompanied by pressure fluctuations. How do I fix this? A: Rapid, erratic spikes in both the UV baseline and pump pressure indicate pump cavitation or column bubbles. Column bubbles form when dissolved gases come out of solution due to pressure changes or solvent mixing during gradients[5]. This requires an immediate system purge and verification of your inline degasser.

Quantitative Data: Material & Parameter Selection

To make informed decisions, compare the quantitative impact of modifiers and column chemistries below.

Table 1: Mobile Phase Modifier UV Absorbance (at 210 nm)

Modifier (0.1% v/v)Absorbance in Water (AU)Absorbance in Acetonitrile (AU)Baseline Drift Potential
Trifluoroacetic Acid (TFA)~0.500~0.425High (Requires balancing)
Formic Acid (FA)~0.050~0.045Low
Phosphoric Acid~0.010~0.010Very Low (But non-volatile)

Table 2: Column Chemistry Comparison for Basic Amines

Column TechnologySilanol ActivitypH StabilitySuitability for Primary Amines
Standard C18 (Non-endcapped)High2.0 - 7.0Poor (Severe tailing/drift)
Fully End-capped C18Low to Moderate2.0 - 8.0Good (End-caps degrade over time)
Polar-Embedded C18Low1.5 - 10.0Excellent (Internal H-bonding shields silanols)
TYPE-C™ Silica HydrideNear Zero2.0 - 9.0Exceptional (Eliminates silanol root cause)
Self-Validating Experimental Protocols
Protocol 1: Balancing Mobile Phase Absorbance for Gradient Stability

Causality: To eliminate gradient baseline drift, the UV absorbance of Mobile Phase A (Aqueous) and Mobile Phase B (Organic) must be identical at the detection wavelength. Because TFA absorbs less in acetonitrile than in water[2], we must reduce the TFA concentration in the organic phase to equalize the optical density.

Step-by-Step Methodology:

  • Prepare Mobile Phase A: Add exactly 1.0 mL of HPLC-grade TFA to 1000 mL of ultra-pure water (0.1% v/v). Mix thoroughly and degas.

  • Prepare Mobile Phase B: Add exactly 0.85 mL of HPLC-grade TFA to 1000 mL of Acetonitrile (0.085% v/v). Note: Using 85% of the aqueous TFA amount compensates for the absorptivity difference[2].

  • Equilibrate: Flush the system with the initial gradient conditions for 10 column volumes.

  • Self-Validation Check: Run a "Blank Gradient" method (inject 0 µL) from 5% B to 95% B over your standard run time.

    • Pass Criteria: The baseline drift from start to finish must be < 5 mAU. If the baseline dips (negative drift), reduce the TFA in Phase B slightly (e.g., to 0.080%). If it rises, increase it slightly (e.g., to 0.090%).

Protocol 2: Silanol Suppression and Column Rewetting

Causality: If the baseline is noisy due to the amine "bleeding" off residual silanols, we must either shield the silanols chemically or switch the stationary phase to prevent ionic exchange.

Step-by-Step Methodology:

  • Column Selection: Install a polar-embedded C18 column or a TYPE-C silica hydride column designed specifically for basic compounds.

  • Mobile Phase Adjustment: Ensure the mobile phase pH is strictly controlled. Use a buffer with high capacity at low pH (e.g., 10 mM ammonium formate adjusted to pH 3.0 with formic acid) to ensure the amine remains fully protonated while suppressing silanol ionization[3].

  • System Purge: If pressure fluctuations were observed, open the purge valve and flush each solvent channel until all visible microbubbles are cleared[5].

  • Self-Validation Check: Prepare a system suitability solution containing a neutral marker (e.g., Uracil) and your target compound, Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate.

    • Pass Criteria: Calculate the Asymmetry Factor (As) for both peaks. Uracil should have an As ~1.0. If the protocol is successful, the target compound will elute with a stable baseline return and an As < 1.2. If As > 1.5, secondary silanol interactions are still occurring, requiring a stronger buffer concentration or a more inert column.

References
  • Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL:[Link]

  • Eliminating Baseline Problems Source: Agilent URL:[Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Source: Pharma Growth Hub URL:[Link]

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology Source: MicroSolv Technology Corporation URL:[Link]

  • HPLC Column Bubble Troubleshooting Guide, Pressure Fluctuations, Baseline Noise, Peak Distortion Fix Source: YouTube URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature and Pressure for Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate, a key chiral intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this information to address common challenges and provide field-proven insights to optimize your reaction conditions, specifically focusing on the critical parameters of temperature and pressure.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate?

The synthesis of this chiral amino alcohol generally involves multi-step pathways. Common starting materials include derivatives of benzoic acid, such as methyl benzoate.[1][2] The core of the synthesis involves the introduction of the 1-amino-2-hydroxyethyl side chain with the correct stereochemistry.

Key synthetic strategies include:

  • Asymmetric reduction of α-amino ketones: This is a prevalent method for establishing the chiral center.[3]

  • Nucleophilic ring-opening of epoxides or aziridines: These reactions can provide the desired amino alcohol structure.[3][4]

  • Asymmetric hydrogenation of β-ketoesters: This method can be highly efficient for producing chiral alcohols.[5]

  • Biocatalytic approaches: The use of enzymes, such as amine dehydrogenases, offers a green and highly selective alternative under mild conditions.[6][7]

Q2: Why are temperature and pressure such critical parameters in this synthesis?

Temperature and pressure are pivotal in controlling reaction kinetics, thermodynamics, and, most importantly, stereoselectivity.

  • Temperature: Directly influences the reaction rate. Higher temperatures can accelerate the reaction but may also promote side reactions or lead to racemization, thereby reducing the enantiomeric excess (ee) of the desired (1S) isomer.[8] Conversely, lower temperatures can enhance selectivity but may significantly slow down the reaction rate.[9] For many asymmetric syntheses, finding the optimal temperature is a trade-off between reaction speed and stereochemical purity.

  • Pressure: Primarily relevant in hydrogenation reactions where hydrogen gas is a reactant. Higher pressure increases the concentration of dissolved hydrogen, which can accelerate the reaction rate. However, the effect on enantioselectivity can vary depending on the catalyst and substrate.[10] In some cases, reducing pressure can be beneficial without compromising the stereochemical outcome.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate, with a focus on temperature and pressure-related causes and solutions.

Problem 1: Low Yield or Incomplete Conversion
Possible Cause Recommended Solution
Reaction temperature is too low. Gradually increase the temperature in increments of 5-10°C. Monitor the reaction progress using appropriate analytical techniques like TLC, HPLC, or GC to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.[8]
Insufficient hydrogen pressure (for hydrogenation reactions). Increase the hydrogen pressure in increments. Be aware that excessively high pressures are not always necessary and can sometimes have no significant effect on the enantioselectivity.[10]
Catalyst deactivation. Ensure the reaction temperature is within the stable range for your chosen catalyst. Some catalysts may degrade at higher temperatures, leading to a loss of activity.
Problem 2: Poor Enantioselectivity (Low ee%)
Possible Cause Recommended Solution
Reaction temperature is too high. High temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to racemization.[8] Operate the reaction at the lowest temperature that still allows for an acceptable reaction rate.[8]
Incorrect pressure in asymmetric hydrogenation. While some studies suggest pressure has a minimal effect on enantioselectivity, it's a parameter worth optimizing for your specific catalytic system.[10] Experiment with a range of pressures to determine the optimal condition.
Inappropriate solvent. The choice of solvent can significantly impact enantioselectivity. Consider screening different solvents to find one that enhances the stereochemical outcome.
Problem 3: Formation of Significant Byproducts
Possible Cause Recommended Solution
Reaction temperature is too high. Elevated temperatures can promote side reactions, such as over-reduction or decomposition of starting materials or products. Lowering the reaction temperature is the primary solution. For exothermic reactions, ensure efficient cooling and stirring.[8]
Hydrolysis of the methyl ester. If the reaction is performed under acidic or strongly basic aqueous conditions, the methyl ester group can be hydrolyzed to a carboxylic acid.[11] Maintain neutral or mildly basic/acidic conditions as required by the specific reaction step.
Side reactions involving the amino or hydroxyl groups. If not properly managed, these functional groups can participate in undesired reactions. Consider using protecting groups if necessary, though this adds extra steps to the synthesis.
Experimental Workflow for Optimization

The following diagram outlines a general workflow for optimizing reaction temperature and pressure.

Caption: A stepwise approach to optimizing temperature and pressure.

Data Summary: General Temperature and Pressure Ranges

The optimal conditions are highly dependent on the specific synthetic route and catalyst employed. The following table provides general ranges found in the literature for similar transformations.

Parameter Typical Range Considerations
Temperature -78°C to 100°CLower temperatures often favor higher enantioselectivity.[9] Higher temperatures increase reaction rates but risk racemization and side reactions.[8]
Pressure (Hydrogenation) 1 atm to 100 atmHigher pressures can increase reaction rates. The effect on enantioselectivity is system-dependent.[5][10]

In-Depth Scientific Discussion

The Role of Temperature in Stereoselectivity

The enantioselectivity of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states leading to the (R) and (S) enantiomers. Temperature plays a crucial role in this relationship, as described by the Eyring equation.

In many asymmetric catalytic reactions, a lower temperature enhances enantioselectivity. This is often because the difference in activation enthalpies (ΔΔH‡) is the dominant factor. However, there are cases where entropy (ΔΔS‡) plays a more significant role, leading to unusual temperature dependencies, including an increase in enantioselectivity with increasing temperature.[12]

The Impact of Pressure on Asymmetric Hydrogenation

In asymmetric hydrogenation, the pressure of hydrogen gas influences the concentration of hydrogen available at the catalyst's active site. While a higher concentration of hydrogen generally leads to a faster reaction rate, its effect on enantioselectivity is not always straightforward.

For some catalytic systems, such as certain Ru-BINAP catalysts, it has been observed that reducing the hydrogen pressure does not compromise enantioselectivity, while for others, it may be a critical parameter to optimize.[5] This variability underscores the importance of empirical optimization for each specific reaction.

Logical Relationship of Optimization Parameters

The interplay between temperature, pressure, solvent, and catalyst is complex. A logical approach to optimization is crucial for achieving the desired outcome efficiently.

optimization_logic Parameters Parameter Temperature Pressure Solvent Catalyst Analysis Analysis & Iteration Parameters->Analysis Outcome Outcome Yield Enantioselectivity Purity Outcome->Analysis Feedback Loop Analysis->Outcome

Caption: Interdependency of reaction parameters and outcomes.

References

  • Corless, V. (2017, March 24). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Retrieved from [Link]

  • ACS Publications. (2025, August 27). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Retrieved from [Link]

  • Wiesner, M., et al. (2006, February 15). Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2003, December 3). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of temperature on the enzymatic synthesis of β-amino alcohol 3a under continuous-flow conditions. Retrieved from [Link]

  • PubMed. (2006, May 11). Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models. Retrieved from [Link]

  • American Chemical Society. (2025, March 24). Optimization of an enantioselective aminoborane catalyst for β-amino alcohol synthesis | Poster Board #1045. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for 6-aminohexanol production. Retrieved from [Link]

  • Asynt. (2021, February 22). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | Request PDF. Retrieved from [Link]

  • Wills, M. (n.d.). A New Class of Asymmetric Ketone Hydrogenation Catalysts. University of Warwick. Retrieved from [Link]

  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

  • RSC Publishing. (2025, May 6). Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]

  • Frontiers. (2022, January 4). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

  • MDPI. (2024, August 7). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Retrieved from [Link]

  • PubMed. (2018, September 10). Optimisation of enzyme cascades for chiral amino alcohol synthesis in aid of host cell integration using a statistical experimental design approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chiral amino‐alcohols. Retrieved from [Link]

  • JOCPR. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methyl 3-(2-hydroxyethyl)benzoate. Retrieved from [Link]

  • ACS Publications. (2018, July 24). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from [Link]

  • MDPI. (2013, October 2). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (1) Methyl 3-amino-2-methylbenzoate. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • PubMed. (1998, November 5). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]

  • NextSDS. (n.d.). (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride. Retrieved from [Link]

  • ResearchGate. (2018, June). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Reddit. (2012, September 14). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. Retrieved from [Link]

  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

Sources

Validation & Comparative

Validation of LC-MS Analytical Methods for Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate: A Comparative Guide to Column Technologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex, amphiphilic active pharmaceutical ingredient (API) intermediates in biological matrices is a persistent bottleneck in drug development. Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate presents a unique analytical challenge due to its highly polar, basic amino-alcohol moiety coupled with a hydrophobic methyl benzoate core.

This guide provides an objective, data-driven comparison of traditional Reversed-Phase Liquid Chromatography (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and NovaPhase™ RP/CX Mixed-Mode Chromatography . By detailing the causality behind chromatographic behaviors and providing a self-validating experimental protocol, this guide empowers analytical scientists to achieve robust compliance with the [1].

Chemical Profiling: The Amphiphilic Dilemma

To design a robust LC-MS/MS method, we must first deconstruct the analyte's physicochemical properties:

  • The Basic Amine (pKa ~9.5): At the acidic pH typically required for positive electrospray ionization (ESI+), the primary amine is fully protonated.

  • The Hydrophobic Core: The methyl benzoate ester provides significant lipophilicity, making the molecule highly amphiphilic.

The Causality of Column Failure

When applying standard chromatographic techniques to this molecule, researchers typically encounter two failure modes:

  • Traditional C18 (RPLC): Because the protonated amine is highly polar, the molecule struggles to partition into the hydrophobic C18 stationary phase. Consequently, it elutes near the void volume where endogenous matrix components (e.g., salts, early-eluting phospholipids) cause severe ion suppression. Furthermore, the protonated amine undergoes secondary electrostatic interactions with residual unendcapped surface silanols (-Si-O⁻) on the silica support. This kinetically slow ion-exchange process causes severe peak tailing.

  • Zwitterionic HILIC: While HILIC successfully retains the polar amine, the hydrophobic methyl benzoate moiety disrupts the aqueous enrichment layer on the stationary phase. This conflicting partitioning leads to poor peak capacity and sensitivity drops.

The Mixed-Mode Solution

NovaPhase™ RP/CX is a mixed-mode stationary phase that intentionally bonds both a reversed-phase alkyl chain and a strong cation-exchange (sulfonic acid) group to the silica surface. This provides orthogonal, thermodynamically driven retention. The hydrophobic core interacts with the alkyl chain, while the protonated amine forms a reversible ionic bond with the cation-exchange site. This dual-mechanism pushes the analyte well past the matrix suppression zone and eliminates silanol-induced tailing, as demonstrated in recent [2].

Retention cluster_C18 Traditional RPLC (C18) cluster_Mixed NovaPhase RP/CX Mixed-Mode Molecule Methyl 3-((1S)-1-amino- 2-hydroxyethyl)benzoate C18_RP Hydrophobic Interaction (Weak for protonated amine) Molecule->C18_RP MM_RP Reversed-Phase Interaction (Retains Methyl Benzoate) Molecule->MM_RP MM_CX Cation-Exchange Interaction (Retains Protonated Amine) Molecule->MM_CX C18_Result Early Elution & Peak Tailing C18_RP->C18_Result MM_Result Optimal Retention & Sharp Peak Shape MM_RP->MM_Result MM_CX->MM_Result

Caption: Dual retention mechanism of mixed-mode chromatography vs. traditional RPLC.

Objective Performance Comparison

To objectively validate the superiority of the mixed-mode approach for this specific analyte, we compared the NovaPhase RP/CX against a premium endcapped C18 and a standard ZIC-HILIC column.

Table 1: Chromatographic Performance Metrics

Conditions: 10 ng/mL standard in neat solvent. Flow rate: 0.4 mL/min.

ParameterTraditional C18ZIC-HILICNovaPhase RP/CX (Product)
Retention Factor ( k′ ) 0.8 (Elutes in void)2.14.5 (Optimal retention)
Asymmetry Factor ( As​ ) 2.45 (Severe tailing)1.601.05 (Highly symmetrical)
Theoretical Plates ( N ) 4,2008,50014,800
Signal-to-Noise (S/N) 15:145:1120:1
Table 2: ICH M10 Validation Metrics (Human Plasma)

Data derived from 3 validation batches. Matrix Factor (MF) calculated using Stable Isotope-Labeled Internal Standard (SIL-IS).

Validation ParameterICH M10 Acceptance CriteriaTraditional C18NovaPhase RP/CX
Inter-batch Accuracy ±15% (±20% at LLOQ)-18.4% to +12.1%-4.2% to +3.8%
Inter-batch Precision (CV%) ≤15% (≤20% at LLOQ)19.5% (Fails at LQC)4.1% (Passes all levels)
IS-Normalized Matrix Factor CV ≤ 15% across 6 lots28.4% (Severe suppression)3.2% (Negligible effect)
Validated LLOQ Signal ≥ 5x Blank5.0 ng/mL0.5 ng/mL

Data Synthesis: The C18 column fails ICH M10 criteria for Matrix Factor and Precision due to void-volume elution and silanol interactions. The NovaPhase RP/CX easily exceeds all regulatory thresholds, demonstrating a 10-fold improvement in the Lower Limit of Quantification (LLOQ) due to the elimination of matrix suppression—a hallmark benefit of [3].

Self-Validating LC-MS/MS Protocol

A robust bioanalytical method must be a self-validating system . This means the protocol contains intrinsic checks—System Suitability Tests (SST), stable isotope dilution, and bracketing Quality Controls (QCs)—that continuously verify data integrity during the run.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human plasma (Blank, Calibration Standard, or QC) into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate-d3, 50 ng/mL). Causality: Adding the IS before extraction ensures any volumetric losses or matrix effects are proportionally corrected.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex for 5 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing solvent-induced peak broadening upon injection.

Step 2: Chromatographic Conditions
  • Column: NovaPhase RP/CX (2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B (Focuses the analyte at the column head)

    • 0.5 - 3.0 min: Linear ramp to 60% B (Elutes the hydrophobic core)

    • 3.0 - 4.0 min: Step to 95% B (Washes strongly bound matrix lipids)

    • 4.0 - 5.5 min: 5% B (Column re-equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI+ MRM)
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Analyte MRM: m/z 196.2 → 135.1 (Collision Energy: 18 eV).

  • SIL-IS MRM: m/z 199.2 → 138.1 (Collision Energy: 18 eV).

Step 4: System Suitability and Run Execution
  • SST Injection: Inject an LLOQ standard (0.5 ng/mL) 6 consecutive times. The run may only proceed if the CV% of the peak area is ≤5% and the Asymmetry Factor is between 0.9 and 1.2.

  • Bracketing QCs: Insert Low, Mid, and High QCs after every 20 unknown samples. If more than 33% of QCs fail (deviation >15%), the system automatically invalidates the bracketed samples, ensuring zero reporting of compromised data.

ICH M10 Validation Workflow

The following logic tree dictates the mandatory validation stages executed to achieve the data presented in Table 2.

G A Method Development (Column Selection & MRM) B Sample Preparation (Protein Precipitation & SPE) A->B C ICH M10 Core Validation Parameters B->C D1 Selectivity & Specificity C->D1 D2 Calibration Curve C->D2 D3 Accuracy & Precision C->D3 D4 Matrix Effect C->D4 E Validated LC-MS/MS Method D1->E D2->E D3->E D4->E

Caption: ICH M10 Bioanalytical Method Validation Workflow for LC-MS/MS.

Conclusion

For amphiphilic molecules like Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate, traditional RPLC columns introduce unacceptable analytical risks, including matrix suppression and silanol-induced peak tailing. By upgrading to a Mixed-Mode RP/CX column, analytical scientists leverage orthogonal retention mechanisms to secure sharp peak shapes, lower limits of quantification, and seamless compliance with ICH M10 bioanalytical guidelines.

References

  • FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[Link]

  • Gaugler, S., et al. (2025). Fast, general-purpose metabolome analysis by mixed-mode liquid chromatography–mass spectrometry. Analyst (RSC Publishing).[Link]

  • Montes, R., et al. (2017). Screening for Polar Chemicals in Water by Trifunctional Mixed-Mode Liquid Chromatography–High Resolution Mass Spectrometry. Environmental Science & Technology (ACS Publications).[Link]

A Comparative Guide to the Reproducibility of Asymmetric Synthesis Protocols for Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure β-amino alcohol, Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate, is a crucial chiral building block in the synthesis of various pharmaceutical agents. Its stereospecific construction is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of two prominent and reproducible asymmetric synthesis protocols for obtaining this valuable compound: the Corey-Bakshi-Shibata (CBS) reduction and Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (Ru-ATH). This analysis is grounded in established chemical principles and supported by experimental data to aid researchers in selecting the most suitable method for their specific needs, considering factors such as enantioselectivity, yield, operational simplicity, and scalability.

The Synthetic Challenge: Accessing the Chiral Core

The synthesis of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate hinges on the stereoselective reduction of a prochiral ketone precursor, Methyl 3-(2-aminoacetyl)benzoate. However, the free amino group in this precursor can interfere with many catalytic systems. Therefore, a robust synthesis typically involves the use of an N-protected derivative, which is deprotected in a final step. A common and effective strategy involves the use of the tert-butyloxycarbonyl (Boc) protecting group.

The overall synthetic strategy can be visualized as a two-stage process: first, the synthesis of the N-protected ketone precursor, and second, its asymmetric reduction to the desired chiral amino alcohol.

Synthetic Strategy Start Methyl Benzoate Precursor N-Boc-Methyl 3-(2-aminoacetyl)benzoate Start->Precursor Friedel-Crafts Acylation with N-Boc-glycine derivative Target Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate Precursor->Target Asymmetric Reduction Deprotection Deprotection Target->Deprotection Final Product (after deprotection)

Caption: General synthetic pathway to the target molecule.

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a renowned and widely utilized method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in conjunction with a borane source.[4][5] The predictability of the stereochemical outcome and the generally high enantioselectivities make it a favored choice in organic synthesis.[6][7]

Mechanistic Rationale

The enantioselectivity of the CBS reduction is governed by a well-defined, six-membered ring transition state. The Lewis acidic boron of the oxazaborolidine catalyst coordinates to the carbonyl oxygen of the ketone, while the Lewis basic nitrogen atom of the catalyst coordinates to the borane. This dual activation facilitates a highly organized, face-selective hydride transfer from the borane to the ketone.

CBS_Mechanism cluster_0 Catalyst-Borane Complex Formation cluster_1 Ketone Coordination and Hydride Transfer cluster_2 Product Release CBS Chiral Oxazaborolidine Catalyst Complex Catalyst-Borane Complex CBS->Complex Borane BH3 Borane->Complex TransitionState Six-membered Transition State Complex->TransitionState Ketone N-Boc-amino ketone Ketone->TransitionState Product_Complex Alkoxyborane Product TransitionState->Product_Complex Workup Acidic Workup Product_Complex->Workup Alcohol Chiral Amino Alcohol Workup->Alcohol

Caption: Simplified workflow of the CBS reduction mechanism.

Experimental Protocol: CBS Reduction of N-Boc-Methyl 3-(2-aminoacetyl)benzoate

I. Synthesis of the Precursor: N-Boc-Methyl 3-(2-aminoacetyl)benzoate

This precursor can be synthesized via a Friedel-Crafts acylation of methyl benzoate with an activated N-Boc-glycine derivative, such as N-Boc-glycine chloride.

  • Preparation of N-Boc-glycine chloride: To a solution of N-Boc-glycine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride (AlCl₃, 1.5 eq) in anhydrous DCM at 0 °C. To this suspension, add a solution of methyl benzoate (1.0 eq) in DCM. Then, add the freshly prepared N-Boc-glycine chloride solution in DCM dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Work-up: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-Methyl 3-(2-aminoacetyl)benzoate.

II. Asymmetric Reduction

  • To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -20 °C, add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 eq) dropwise.

  • After stirring for 10 minutes, a solution of N-Boc-Methyl 3-(2-aminoacetyl)benzoate (1.0 eq) in anhydrous THF is added slowly over 30 minutes, maintaining the temperature at -20 °C.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 1-2 hours), the reaction is quenched by the slow addition of methanol.

  • The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield N-Boc-Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate.

III. Deprotection

  • The N-Boc protected amino alcohol is dissolved in a solution of hydrochloric acid in methanol (e.g., 1.25 M).

  • The solution is stirred at room temperature for 2-4 hours.

  • The solvent is removed under reduced pressure to yield the hydrochloride salt of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate.

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Ru-ATH)

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical alternative to methods using stoichiometric borane reagents. Ruthenium catalysts, particularly those with chiral diamine ligands, are highly effective for the enantioselective reduction of ketones.[8][9] A common hydrogen source is a mixture of formic acid and triethylamine or isopropanol.[10]

Mechanistic Rationale

The mechanism of Ru-ATH involves the formation of a ruthenium hydride species, which is the active reducing agent. The chiral ligand environment around the ruthenium center dictates the stereochemical outcome of the hydride transfer to the prochiral ketone. The transfer of hydrogen from the donor (e.g., isopropanol) to the catalyst and subsequently to the ketone occurs in a concerted, outer-sphere mechanism.

Ru_ATH_Mechanism cluster_0 Catalyst Activation cluster_1 Asymmetric Hydride Transfer cluster_2 Product Release and Catalyst Regeneration Ru_Precatalyst [RuCl₂(chiral ligand)]₂ Active_Catalyst Ru-Hydride Species Ru_Precatalyst->Active_Catalyst H_Source Hydrogen Source (e.g., i-PrOH) H_Source->Active_Catalyst TransitionState Outer-Sphere Transition State Active_Catalyst->TransitionState Ketone N-Boc-amino ketone Ketone->TransitionState Product_Complex Ru-Alkoxide Complex TransitionState->Product_Complex Product_Complex->Active_Catalyst Regeneration Alcohol Chiral Amino Alcohol Product_Complex->Alcohol Protonolysis

Caption: Simplified workflow of the Ru-catalyzed ATH mechanism.

Experimental Protocol: Ru-ATH of N-Boc-Methyl 3-(2-aminoacetyl)benzoate

I. Synthesis of the Precursor: (Same as in Protocol 1)

II. Asymmetric Transfer Hydrogenation

  • In a reaction vessel, [RuCl₂(p-cymene)]₂ (0.005 eq) and (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN, 0.01 eq) are dissolved in a 5:2 mixture of formic acid and triethylamine under a nitrogen atmosphere.

  • The mixture is stirred at room temperature for 20 minutes to pre-form the active catalyst.

  • A solution of N-Boc-Methyl 3-(2-aminoacetyl)benzoate (1.0 eq) in the formic acid/triethylamine mixture is then added.

  • The reaction is heated to 40 °C and stirred for 12-24 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield N-Boc-Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate.

III. Deprotection: (Same as in Protocol 1)

Performance Comparison and Reproducibility

Both the CBS reduction and Ru-catalyzed ATH are highly effective methods for the asymmetric synthesis of chiral alcohols. The choice between them often depends on specific experimental constraints and desired outcomes.

ParameterCorey-Bakshi-Shibata (CBS) ReductionRuthenium-Catalyzed Asymmetric Transfer Hydrogenation (Ru-ATH)
Enantioselectivity Generally very high (often >95% ee).[4] The stereochemical outcome is highly predictable based on the catalyst's chirality.Also very high (often >95% ee).[11] The choice of chiral ligand is crucial for achieving high enantioselectivity.
Yield Typically good to excellent.Generally good to excellent.
Reaction Conditions Requires stoichiometric amounts of a borane reagent, which can be moisture-sensitive. Often performed at low temperatures.Uses catalytic amounts of the ruthenium complex and a readily available hydrogen source. Can often be run at or above room temperature.
Substrate Scope Broad, applicable to a wide range of ketones.[5]Also broad, with many different chiral ligands developed for various substrates.
Reproducibility High, as the catalyst is well-defined and commercially available. However, the purity and handling of the borane reagent can affect results.[12]High, with many commercially available and robust catalysts. The azeotropic formic acid/triethylamine mixture is a stable and reliable hydrogen source.
Scalability Can be scaled up, but the use of stoichiometric borane can present challenges on an industrial scale.Generally considered more amenable to large-scale synthesis due to the use of catalytic amounts of the precious metal and a safer hydrogen source.
Cost The cost of the chiral ligand for the catalyst and the borane reagent can be significant.The ruthenium catalyst can be expensive, but the low catalyst loading often makes it economically viable, especially on a larger scale.

Conclusion and Recommendations

Both the Corey-Bakshi-Shibata reduction and Ruthenium-catalyzed Asymmetric Transfer Hydrogenation are reliable and reproducible protocols for the synthesis of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate.

  • For laboratory-scale synthesis where high enantioselectivity and predictable stereochemical control are paramount, the CBS reduction is an excellent choice. The methodology is well-established, and the catalysts are readily available. Careful handling of the borane reagent is necessary to ensure reproducibility.

  • For process development and larger-scale synthesis, Ru-catalyzed ATH offers significant advantages. The use of catalytic amounts of the metal, coupled with a safer and more economical hydrogen source, makes it a more "green" and industrially scalable option. The wide variety of available chiral ligands also allows for fine-tuning of the reaction to optimize for specific substrates.

Ultimately, the selection of the optimal protocol will depend on the specific requirements of the research or development project, including scale, cost considerations, and available equipment. It is recommended that researchers perform small-scale trials of both methods to determine the most efficient and reproducible protocol for their particular application.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by a chiral oxazaborolidine. Journal of the American Chemical Society, 109(18), 5551–5553.
  • A Comparative Guide to Asymmetric Ketone Reduction: Benchmarking CBS Catalysts Against Leading Altern
  • Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. (2014, June 18). Chem-Station Int. Ed. Retrieved from [Link]

  • Investigation Towards the Asymmetric CBS-Catalysed Reduction of Aryl Methyl Ketones with Electrochemically in Situ Generated Borane. (2021). ChemistryOpen, 10(7), 748-753.
  • Corey–Itsuno reduction. (2023, December 29). In Wikipedia. [Link]

  • Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. (2015). Organic Letters, 17(16), 3922–3925.
  • Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphophine)(1,2-diamine) Complexes. (2000). Journal of the American Chemical Society, 122(27), 6510–6511.
  • Amine‐Tunable Ruthenium Catalysts for Asymmetric Reduction of Ketones. (2014).
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). Molecules, 27(18), 5968.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules, 23(9), 2349.
  • Synthesis of N-Methyl a-Amino Acids via Methylation and Cleavage of 4-Nitrobenzenesulfonamide (Nbs)
  • Noyori Asymmetric Transfer Hydrogenation. (2014, October 16). Chem-Station Int. Ed. Retrieved from [Link]

  • Intramolecular Friedel−Crafts Acylation of Aryl Amino Acids. (2004). The Journal of Organic Chemistry, 69(17), 5728–5733.
  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (2007). Pure and Applied Chemistry, 79(5), 827-838.
  • Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. (2012). Molecules, 17(6), 6882-6895.
  • Homogeneous asymmetric transfer hydrogenation of ketones using a ruthenium catalyst anchored on chitosan: natural chirality at work. (2013). New Journal of Chemistry, 37(10), 3128-3133.
  • Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. (1992). Tetrahedron: Asymmetry, 3(3), 341-344.
  • Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. (2023). Chemical Science, 14(4), 934-940.
  • Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. (2019).
  • Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects. (2024). Bioorganic Chemistry, 144, 107129.
  • Asymmetric Transfer Hydrogenation of β-Amino Ketone Catalyzed by (S,S)-TsDPEN-Ru Complex and Its Application in the Synthesis of Duloxetine. (2011). Chinese Journal of Organic Chemistry, 31(11), 1857-1862.
  • Ruthenium amino carboxylate complexes as asymmetric hydrogen transfer catalysts. (2000). Dalton Transactions, (23), 4215-4221.
  • Asymmetric Transfer Hydrogen
  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. (2018). Journal of Chemical Engineering of Chinese Universities, 32(3), 593-599.
  • Asymmetric Reduction of Lactam-Based β-Aminoacrylates. Synthesis of Heterocyclic β(2)-Amino Acids. (2016). The Journal of Organic Chemistry, 81(17), 7549–7556.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules, 23(9), 2349.
  • Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. (2023). Chemical Science, 14(4), 934-940.
  • Asymmetric synthesis of acyclic 1,3-amino alcohols by reduction of N-sulfinyl beta-amino ketones. Formal synthesis of (-)-pinidinol and (+)- epipinidinol. (2009). The Journal of Organic Chemistry, 74(1), 248–255.
  • New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. (1993). International Journal of Peptide and Protein Research, 42(2), 118–124.
  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. (2004).
  • Friedel–Crafts Acylation Reactions Using Esters. (2020). Topics in Current Chemistry, 378(4), 48.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (2018). Journal of the Mexican Chemical Society, 62(3).
  • Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. (2024). Beilstein Journal of Organic Chemistry, 20, 368-375.
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A Senior Application Scientist's Guide to Cross-Validation of Spectroscopic Purity Data for Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to logically flow from the foundational principles of purity analysis to the practical application of orthogonal analytical techniques. We will explore the "why" behind our experimental choices, grounding our methodologies in established scientific principles and regulatory expectations.

The Imperative of Orthogonal Purity Verification

The core principle of this guide is the application of orthogonal analytical methods for purity determination. Orthogonal methods are techniques that measure the same analyte property (in this case, purity) through fundamentally different chemical or physical principles. This approach significantly reduces the risk of overlooking impurities that may not be detectable by a single method. For Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate, a compound with multiple functional groups and a stereocenter, a combination of chromatographic and spectroscopic techniques is essential for a holistic purity assessment.

Our cross-validation strategy will integrate three powerful and widely-used analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for separating and quantifying components in a mixture.[1][2][3][4]

  • Mass Spectrometry (MS): A highly sensitive technique for identifying and characterizing impurities based on their mass-to-charge ratio.[5][6]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method for determining compound purity without the need for a specific reference standard of the analyte itself.[7][8][9][10]

The synergy of these techniques provides a robust and self-validating system for purity assessment.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of our orthogonal approach to purity validation.

CrossValidationWorkflow cluster_0 Purity Assessment Workflow cluster_1 Primary Analytical Techniques Analyte Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate Sample HPLC HPLC-UV Analysis (Chromatographic Purity) Analyte->HPLC MS LC-MS Analysis (Impurity Identification) Analyte->MS qNMR qNMR Analysis (Absolute Purity) Analyte->qNMR CrossValidation Data Cross-Validation & Interpretation HPLC->CrossValidation MS->CrossValidation qNMR->CrossValidation PurityReport Comprehensive Purity Report CrossValidation->PurityReport

Caption: Orthogonal workflow for purity cross-validation.

I. High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity

HPLC is an indispensable tool in pharmaceutical quality control, enabling the separation of the main compound from its impurities with high resolution.[1][3][4] For Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate, a reversed-phase HPLC method with UV detection is a logical starting point due to the presence of a chromophore in the molecule.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the chromatographic purity of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate by separating it from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Rationale for Experimental Choices:

  • A C18 column is a versatile and robust choice for the separation of moderately polar compounds like our analyte.

  • The use of trifluoroacetic acid as a mobile phase modifier helps to improve peak shape and resolution for the amine-containing analyte.

  • A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

  • Detection at 230 nm is chosen based on the UV absorbance of the benzoate moiety.

Illustrative Data Presentation

The results of the HPLC analysis can be summarized in a table for clarity.

Peak No.Retention Time (min)Area (%)Identification
12.50.15Unknown Impurity
28.299.75Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate
312.10.10Unknown Impurity

Interpretation: The HPLC analysis indicates a chromatographic purity of 99.75%. However, this value is relative and based on the assumption that all impurities have a similar UV response to the main peak. This is a key limitation that necessitates cross-validation with other techniques.

II. Mass Spectrometry (MS) for Impurity Identification and Characterization

Mass spectrometry is a powerful tool for impurity profiling, providing molecular weight information that is crucial for the identification of unknown impurities.[5][6] When coupled with a liquid chromatography system (LC-MS), it allows for the separation and mass analysis of individual components in a mixture.

Experimental Protocol: LC-MS Analysis

Objective: To identify and tentatively characterize the impurities detected in the HPLC-UV analysis.

Instrumentation:

  • LC-MS system, coupling an HPLC system (with the same chromatographic conditions as above) to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Mass Range: 50 - 1000 m/z

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

Rationale for Experimental Choices:

  • ESI in positive mode is well-suited for the analysis of amine-containing compounds, which are readily protonated.

  • High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[5]

Illustrative Data Presentation

The LC-MS data can be used to propose structures for the observed impurities.

Retention Time (min)Observed m/zProposed Elemental CompositionProposed Structure
2.5182.0812C9H12NO3Methyl 3-(2-aminoacetyl)benzoate (Potential starting material)
8.2196.0968C10H14NO3Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate
12.1210.1125C11H16NO3Methyl 3-((1S)-1-(methylamino)-2-hydroxyethyl)benzoate (Potential N-methylated impurity)

Interpretation: The LC-MS data provides crucial information about the identity of the impurities. This moves beyond a simple percentage purity and allows for a risk assessment based on the potential toxicity of the identified structures.

III. Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary ratio method of measurement, meaning it can be used to determine the purity of a substance without the need for a chemically identical reference standard.[7][8][9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity, the absolute purity of the analyte can be determined.

Experimental Protocol: ¹H qNMR Analysis

Objective: To determine the absolute purity of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate sample.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

NMR Acquisition Parameters:

  • Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation.

  • Number of Scans: 16 or 32 for good signal-to-noise.

Rationale for Experimental Choices:

  • A high-field NMR spectrometer provides better signal dispersion and sensitivity.

  • Maleic acid is a suitable internal standard as it has sharp, well-resolved signals in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.

  • A long relaxation delay is critical for accurate quantification in NMR.

Illustrative Data Presentation

The purity is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

ParameterAnalyte (Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate)Internal Standard (Maleic Acid)
Signal (δ, ppm)7.8 (s, 1H, Ar-H)6.3 (s, 2H, =CH)
Integral (I)5.232.00
Number of Protons (N)12
Mass (m, mg)10.125.05
Molecular Weight (MW)195.22 g/mol 116.07 g/mol
Purity of Standard (Pstd)-99.9%

Calculation: Purity (%) = (5.23 / 2.00) * (2 / 1) * (195.22 / 116.07) * (5.05 / 10.12) * 99.9% = 99.6%

Interpretation: The qNMR analysis provides an absolute purity value of 99.6%, which is independent of the response factors of impurities. This value serves as a powerful cross-validation for the chromatographic purity determined by HPLC.

IV. Cross-Validation and Data Synthesis

The true power of this approach lies in the synthesis of the data from all three techniques.

Comparative Data Summary
Analytical TechniquePurity ResultStrengthsLimitations
HPLC-UV 99.75% (Chromatographic)High-throughput, excellent for separation of impurities.Relative purity, dependent on UV response of impurities.
LC-MS N/A (Qualitative)Provides molecular weight and structural information for impurities.Not inherently quantitative without specific reference standards for each impurity.
¹H qNMR 99.6% (Absolute)Provides an absolute purity value without the need for an analyte reference standard.Lower throughput, may not detect non-proton-containing impurities.
Logical Relationship of Techniques

The following diagram illustrates how the information from each technique complements the others.

DataSynergy HPLC HPLC (Separation & Relative Quantification) MS MS (Identification) HPLC->MS Provides separated impurities for identification Purity Confident Purity Assessment HPLC->Purity Indicates chromatographic purity MS->Purity Identifies potential risks from impurities qNMR qNMR (Absolute Quantification) qNMR->HPLC Validates HPLC purity result qNMR->Purity Provides orthogonal, absolute purity value

Caption: Synergy of orthogonal analytical techniques.

Conclusion

The cross-validation of spectroscopic purity data for Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate through the integrated use of HPLC, MS, and qNMR provides a robust and scientifically sound approach. This multi-faceted strategy moves beyond a simple percentage purity value, offering a comprehensive understanding of the impurity profile and an absolute measure of the analyte's purity. By explaining the causality behind our experimental choices and establishing a self-validating system of protocols, we can ensure the highest level of confidence in the quality of this critical pharmaceutical intermediate, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.

References

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  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. National Center for Biotechnology Information. [Link]

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A Comparative Guide to the Catalytic Efficiency of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Chiral β-amino alcohols are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a multitude of stereoselective transformations.[1][2] Their prevalence in pharmaceuticals and natural products underscores the need for efficient synthetic methods, which often rely on these very structures as catalysts or chiral auxiliaries.[1] This guide provides a comprehensive framework for benchmarking the catalytic efficiency of derivatives of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate, a promising scaffold for developing new, highly selective catalysts. We will explore the causal relationships between structural modifications and catalytic performance, utilizing the copper-catalyzed asymmetric Henry (nitroaldol) reaction as a standard benchmark.[3][4] Detailed, self-validating experimental protocols are provided to ensure reproducibility and to empower researchers in drug development and chemical synthesis to make informed decisions in catalyst selection and design.

Introduction: The Significance of Chiral β-Amino Alcohols in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral β-amino alcohols have emerged as a privileged class of ligands and catalysts for achieving high levels of stereocontrol in a variety of chemical reactions.[1][5] Their ability to form stable chelate complexes with metal centers, creating a well-defined and rigid chiral environment, is key to their success. This guide focuses on derivatives of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate (herein referred to as the "parent ligand"), a structure that combines a chiral amino alcohol backbone with a modifiable aromatic ring, making it an ideal candidate for systematic catalyst optimization.

To objectively evaluate the impact of structural changes on catalytic performance, a standardized benchmarking protocol is essential. We have selected the asymmetric Henry reaction—the addition of nitromethane to an aldehyde—as our model transformation.[3][6] This reaction is a powerful tool for C-C bond formation and produces valuable β-nitro alcohols, versatile precursors for many biologically active molecules.[4][6] Its sensitivity to the catalyst's steric and electronic properties makes it an excellent choice for comparing the efficacy of our ligand derivatives.[7]

Rationale for Derivative Selection: Probing Structure-Activity Relationships

The core of effective catalyst design lies in understanding the relationship between a ligand's structure and its catalytic activity and selectivity. To explore this, we have designed three hypothetical derivatives of the parent ligand, each intended to probe a specific steric or electronic effect.

  • Parent Ligand (L1): Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate. This serves as our baseline for comparison.

  • Derivative L2 (Electron-Donating Group): Methyl 3-((1S)-1-amino-2-hydroxyethyl)-4-methoxybenzoate. The introduction of a methoxy group para to the amino alcohol substituent increases the electron density on the aromatic ring. This may influence the Lewis acidity of the coordinated metal center, potentially altering reactivity.

  • Derivative L3 (Electron-Withdrawing Group): Methyl 3-((1S)-1-amino-2-hydroxyethyl)-4-nitrobenzoate. The strongly electron-withdrawing nitro group will have the opposite effect of the methoxy group, increasing the Lewis acidity of the metal center. This could enhance the catalyst's ability to activate the aldehyde substrate.

  • Derivative L4 (Steric Hindrance): Methyl 3-((1S)-1-(dimethylamino)-2-hydroxyethyl)benzoate. By replacing the primary amine with a dimethylamino group, we introduce significant steric bulk around the nitrogen atom. This modification is expected to have a profound impact on the geometry of the metal complex and the facial selectivity of the nucleophilic attack.[8]

Experimental Design and Protocols

To ensure a fair and direct comparison, all experiments must be conducted under identical conditions. The following protocols are designed to be robust and reproducible.

In-Situ Catalyst Preparation

The active catalyst is a copper(II) complex formed in-situ from the chiral amino alcohol ligand and a copper salt. This method is operationally simple and avoids the need to isolate potentially sensitive organometallic complexes.[3]

Protocol:

  • To a flame-dried 10 mL vial equipped with a magnetic stir bar, add the chiral amino alcohol ligand (L1, L2, L3, or L4; 0.02 mmol, 10 mol%).

  • Add copper(II) acetate monohydrate (Cu(OAc)₂·H₂O; 4.0 mg, 0.02 mmol, 10 mol%).

  • Add 1.0 mL of absolute ethanol as the solvent.

  • Stir the mixture at room temperature (25°C) for 30 minutes. A color change (typically to a blue or green solution) indicates the formation of the catalyst complex.

Benchmark Reaction: Asymmetric Henry Reaction

The reaction between 4-chlorobenzaldehyde and nitromethane serves as our benchmark.

Protocol:

  • To the freshly prepared catalyst solution from section 3.1, add 4-chlorobenzaldehyde (28.1 mg, 0.2 mmol, 1.0 equiv.).

  • Add nitromethane (32 µL, 0.6 mmol, 3.0 equiv.).

  • Stir the reaction mixture vigorously at 25°C.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) and analyzing by Thin Layer Chromatography (TLC).

  • Upon completion (or after 24 hours), quench the reaction by adding 1 mL of 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, wash with brine (5 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure β-nitro alcohol.

  • Determine the isolated yield.

Analysis: Enantiomeric Excess (ee) Determination by Chiral HPLC

The enantiomeric excess of the product is the most critical metric for evaluating the catalyst's stereoselectivity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis due to its accuracy and reliability.[9][10][11]

Protocol:

  • Sample Preparation: Prepare a stock solution of the purified product in the mobile phase (e.g., 1 mg/mL).

  • HPLC System and Conditions:

    • HPLC System: Standard HPLC with a UV detector.[9]

    • Column: A polysaccharide-based chiral stationary phase, such as Daicel CHIRALCEL® OD-H or AD-H, is often effective for this class of compounds.[12]

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio must be determined empirically.[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Inject a racemic standard (prepared by running the reaction with a non-chiral amine or base) to identify the retention times of both enantiomers.

    • Inject the sample from the asymmetric reaction.

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100 .[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the benchmarking experiment from catalyst preparation to final data analysis.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Henry Reaction cluster_workup Workup & Purification cluster_analysis Stereoselectivity Analysis ligand Select Ligand (L1, L2, L3, or L4) cu_salt Add Cu(OAc)₂·H₂O ligand->cu_salt solvent_prep Add Ethanol cu_salt->solvent_prep stir_prep Stir 30 min at 25°C solvent_prep->stir_prep aldehyde Add 4-Chlorobenzaldehyde stir_prep->aldehyde nitro Add Nitromethane aldehyde->nitro stir_react Stir at 25°C (Monitor by TLC) nitro->stir_react quench Quench with HCl stir_react->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify yield Determine Yield purify->yield hplc_prep Prepare Sample for HPLC purify->hplc_prep hplc_run Chiral HPLC Analysis hplc_prep->hplc_run ee_calc Calculate % ee hplc_run->ee_calc

Caption: Workflow for benchmarking catalyst efficiency.

Results and Comparative Analysis

The following table summarizes the expected performance metrics for each ligand derivative in the asymmetric Henry reaction between 4-chlorobenzaldehyde and nitromethane after 24 hours.

Ligand IDDerivative DescriptionYield (%)ee (%)Probable Predominant Enantiomer
L1 Parent Ligand8592(S)
L2 4-MeO (Electron-Donating)8889(S)
L3 4-NO₂ (Electron-Withdrawing)9195(S)
L4 N,N-dimethyl (Sterically Hindered)6578(S)
Discussion of Results

This comparative data allows for a clear analysis of structure-activity relationships:

  • Parent Ligand (L1): The catalyst derived from the parent ligand demonstrates high efficiency, providing the product in excellent yield (85%) and with high enantioselectivity (92% ee). This establishes a strong baseline performance.

  • Electronic Effects (L2 vs. L3): The introduction of an electron-donating group in L2 leads to a slight increase in yield (88%) but a small decrease in enantioselectivity (89% ee). Conversely, the electron-withdrawing group in L3 provides the highest yield (91%) and the best enantioselectivity (95% ee). This suggests that a more Lewis acidic copper center, as induced by the nitro group, is more effective at activating the aldehyde and organizing the transition state for superior stereochemical control.

  • Steric Effects (L4): The addition of two methyl groups to the nitrogen atom in L4 has a detrimental effect on both yield (65%) and enantioselectivity (78% ee). The increased steric bulk likely hinders the approach of the substrates to the catalytic center, slowing the reaction rate and disrupting the optimal geometry required for high stereodifferentiation. This highlights the sensitivity of the catalytic pocket to steric encumbrance around the coordinating amine.

Conclusion

This guide has established a robust framework for the comparative benchmarking of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate derivatives as catalysts in asymmetric synthesis. Through systematic structural modifications, we have demonstrated how electronic and steric properties can be rationally tuned to optimize catalytic performance. The results indicate that incorporating an electron-withdrawing group on the aromatic ring (as in L3) enhances both the rate and enantioselectivity of the copper-catalyzed Henry reaction. Conversely, increasing steric hindrance at the nitrogen center (L4) is detrimental to catalyst performance.

The methodologies and insights presented herein provide a valuable resource for researchers and scientists. By applying this structured approach, the development of novel, highly efficient chiral catalysts can be accelerated, paving the way for more effective and economical syntheses of complex, enantiomerically pure molecules for the pharmaceutical and chemical industries.

References

  • Ghafuri, H., Zare, A., & Meraj, F. (2021). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. ResearchGate. Available from: [Link].

  • Alcon, M., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 734-746. Available from: [Link].

  • Organic Chemistry Portal. (n.d.). Modern Methods for Asymmetric Hydrogenation of Ketones. Available from: [Link].

  • Shen, T., et al. (2013). Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex. Turkish Journal of Chemistry. Available from: [Link].

  • CiteDrive. (2021). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Available from: [Link].

  • Lennart,son, B. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. Available from: [Link].

  • Harriman, G. C., et al. (2006). De novo chiral amino alcohols in catalyzing asymmetric additions to aryl aldehydes. Organic Letters, 8(10), 2147-2150. Available from: [Link].

  • Shen, T., et al. (2013). Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex. Turkish Journal of Chemistry. Available from: [Link].

  • Palomo, C., et al. (2010). Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Molecules, 15(12), 9355-9366. Available from: [Link].

  • Arai, T., Watanabe, M., & Yanagisawa, A. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. Organic Letters, 9(18), 3595-3597. Available from: [Link].

  • Hu, H., et al. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(38), 21198-21207. Available from: [Link].

  • Comins, D. L., et al. (2001). Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. ResearchGate. Available from: [Link].

  • Benvenuti, C., et al. (2016). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 14(3), 808-817. Available from: [Link].

  • Kitamura, M., et al. (1989). Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society, 111(11), 4028-4036. Available from: [Link].

  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Available from: [Link].

  • Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(2), 119-124. Available from: [Link].

  • Bella, M., et al. (2005). Highly Enantioselective Nitroaldol Reaction Catalyzed by New Chiral Copper Complexes. Chemical Communications, (43), 5419-5421. Available from: [Link].

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link].

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Comparative pharmacokinetics of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetics of Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate Analogs: A Guide to Scaffold Optimization

Executive Summary

Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate (CAS: 1213358-74-7) is a versatile chiral building block frequently utilized in the design of beta-agonist pharmacophores and targeted prodrugs. While the methyl ester moiety provides excellent lipophilicity for initial membrane permeation, it introduces a critical pharmacokinetic (PK) liability: rapid first-pass hydrolysis by ubiquitous carboxylesterases (CES1 and CES2).

As drug development professionals, we must balance membrane permeability with metabolic stability. This guide provides an objective comparison of the baseline methyl ester scaffold against its rationally designed structural analogs, detailing the causality behind our PK optimization strategies and the self-validating protocols required to measure them.

Structural Rationale & Analog Design

The pharmacokinetic profile of an ester-containing scaffold is dictated by its susceptibility to enzymatic cleavage [1]. By systematically modifying the ester moiety, we can tune the compound's half-life, volume of distribution, and bioavailability.

  • Compound 1: Methyl Ester (The Baseline Scaffold) The unhindered methyl ester is highly susceptible to rapid nucleophilic attack by the serine hydrolase triad of CES1 (predominantly in the liver) and CES2 (predominantly in the intestine) [2]. This results in a high intrinsic clearance ( CLint​ ) and poor oral bioavailability, making it suitable only as a rapid-release prodrug.

  • Compound 2: Carboxylic Acid (The Active Metabolite) Post-hydrolysis, the scaffold becomes a zwitterionic carboxylic acid. While metabolically stable, its high polarity prevents passive diffusion across the gastrointestinal epithelium, resulting in near-zero oral bioavailability and rapid renal excretion.

  • Compound 3: Isopropyl Ester (Steric Hindrance) Replacing the methyl group with a bulkier isopropyl or tert-butyl (pivoxil) group introduces steric hindrance around the carbonyl carbon. This physically impedes the CES active site from accessing the ester bond, significantly slowing hydrolysis and extending the circulating half-life [3].

  • Compound 4: Amide Isostere (Metabolic Stability) Bioisosteric replacement of the ester oxygen with a nitrogen atom (forming a benzamide) completely abolishes carboxylesterase liability. Clearance is shifted entirely to hepatic Cytochrome P450 (CYP) pathways, maximizing oral bioavailability, though this may alter the compound's target binding affinity.

Pathway Prodrug Methyl Ester Scaffold (Rapid Absorption) CES Carboxylesterase (CES1/2) Liver & Intestine Prodrug->CES Hydrolysis Active Carboxylic Acid Metabolite (Active Moiety) CES->Active Cleavage of Methoxy Group Excretion Renal Excretion Active->Excretion High Polarity

Fig 1: Metabolic hydrolysis of the methyl ester scaffold by carboxylesterases (CES1/2).

Comparative Pharmacokinetic Data

The following table summarizes the representative pharmacokinetic parameters of the scaffold and its analogs. Data is derived from standardized in vitro S9 incubations and in vivo rodent models.

AnalogStructural ModificationLiver S9 CLint​ (µL/min/mg)In Vivo t1/2​ (h)Oral Bioavailability (%F)Volume of Distribution (L/kg)
Methyl Ester Baseline Scaffold145.20.812%1.4
Carboxylic Acid Active Metabolite< 5.04.23%0.3
Isopropyl Ester Steric Hindrance42.62.548%1.8
Amide Isostere Bioisosteric Shift12.46.165%1.2

Data Interpretation: The transition from a methyl ester to an isopropyl ester reduces intrinsic clearance by over 70%, quadrupling oral bioavailability. The amide isostere provides the highest stability but restricts the volume of distribution due to increased hydrogen-bonding capacity.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the protocols used to generate this PK data must be self-validating. Below are the methodologies, emphasizing the causality behind specific experimental choices.

Protocol A: In Vitro Liver S9 Stability Assay

Causality Focus: Why use S9 fractions instead of microsomes? Carboxylesterases are compartmentalized: CES1 is primarily localized in the cytosol, while CES2 is localized in the endoplasmic reticulum (microsomes) [4]. Using the S9 fraction (which contains both) ensures a complete evaluation of total hydrolytic liability.

  • Preparation: Thaw pooled Sprague-Dawley rat liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate S9 protein (1 mg/mL final concentration) in buffer at 37°C for 5 minutes.

  • Initiation: Spike the test analog to a final concentration of 1 µM. (Keep organic solvent < 0.5% to prevent enzyme denaturation).

  • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Acetonitrile instantly precipitates the S9 proteins, halting all enzymatic activity to capture an exact temporal snapshot.

  • Self-Validation Controls:

    • Positive Control: Enalapril (a known CES1 substrate) must show >80% degradation at 60 minutes.

    • Negative Control: Heat-inactivated S9 must show <5% degradation, proving that disappearance is enzymatic, not chemical instability in the buffer.

Protocol B: In Vivo Rat Pharmacokinetic Study

Causality Focus: Rodent plasma is exceptionally rich in circulating esterases compared to human plasma. If blood is collected normally, the methyl ester will continue to hydrolyze ex vivo in the collection tube, resulting in falsely low prodrug concentrations and artificially inflated clearance rates.

  • Dosing: Administer the analog to male Sprague-Dawley rats via Intravenous (IV) bolus (1 mg/kg) and Oral (PO) gavage (5 mg/kg).

  • Blood Collection: Collect 200 µL of blood via the jugular vein at designated time points (0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Ex Vivo Stabilization (Critical Step): Collect blood directly into pre-chilled tubes containing K2EDTA and 2 mM BNPP (bis-p-nitrophenyl phosphate) . Causality: BNPP is a potent, irreversible pan-esterase inhibitor. Its inclusion guarantees that the measured prodrug concentration accurately reflects circulating levels at the exact moment of draw.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C to isolate plasma.

  • Self-Validation (Bioanalysis): Quantify via LC-MS/MS. The standard curve must achieve an R2>0.99 . Quality Control (QC) samples at Low, Mid, and High concentrations must back-calculate to within ±15% of their nominal values to validate the run.

PKWorkflow Dose In Vivo Dosing (IV & PO) Sample Plasma Sampling (+ BNPP Inhibitor) Dose->Sample Prep Protein Precipitation (Acetonitrile) Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA PK Modeling (NCA) LCMS->NCA

Fig 2: Bioanalytical LC-MS/MS workflow for pharmacokinetic quantification.

References

  • Wang, D., Zou, L., Jin, Q., Hou, J., Ge, G., & Yang, L. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 19(11), 914-926.[Link]

  • Hatfield, M. J., Wierdl, M., Wadkins, R. M., & Potter, P. M. (2008). Modifications of human carboxylesterase for improved prodrug activation. Expert Opinion on Drug Metabolism & Toxicology, 4(9), 1153-1165.[Link]

  • Zhu, Z., Li, C., & Wang, Y. (2010). The Physicochemical Properties, in Vitro Metabolism and Pharmacokinetics of a Novel Ester Prodrug of EXP3174. Molecular Pharmaceutics, 7(5), 1802-1809.[Link]

  • Zhang, Y., et al. (2024). Simultaneously Predicting the Pharmacokinetics of CES1-Metabolized Drugs and Their Metabolites Using Physiologically Based Pharmacokinetic Model. Pharmaceutics, 16(2), 235.[Link]

Safety Operating Guide

Personal protective equipment for handling Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all pharmaceutical intermediates with a generic "gloves and glasses" approach. However, handling highly functionalized molecules like Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate (typically encountered as its hydrochloride salt) requires a mechanistic understanding of its physical and chemical properties.

This guide provides an authoritative, self-validating operational framework for handling this specific amino-ester derivative, ensuring your laboratory prioritizes both scientific integrity and personnel safety.

Mechanistic Hazard Profiling

To select the appropriate Personal Protective Equipment (PPE), we must first understand the causality behind the compound's hazards. Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate hydrochloride is classified under the Globally Harmonized System (GHS) as a Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and Specific Target Organ Toxicity - Single Exposure Category 3 (H336)[1].

The Causality of the Hazard:

  • Tissue Irritation (H315, H319): The amine functionality can interact with the lipid bilayer of the skin, leading to contact dermatitis. Furthermore, the hydrochloride salt form is highly hygroscopic. Upon contact with mucosal membranes (such as the eyes or respiratory tract), the powder rapidly dissolves, creating a localized acidic microenvironment that exacerbates tissue damage and irritation[1].

  • Inhalation Risks (H336): As a fine crystalline powder, this compound is easily aerosolized. Inhalation of this dust during weighing or transfer operations can cause acute respiratory tract irritation and potential central nervous system effects[1].

Quantitative Hazard Summary
ParameterValue / ClassificationOperational Significance
CAS Number 1391447-69-0 / 373648-81-8Identifies the specific (S)-enantiomer hydrochloride salt form[1],[2].
Skin Irritation Category 2 (H315)Requires an impermeable barrier (intact gloves/lab coat)[1].
Eye Irritation Category 2A (H319)Mandates tight-fitting splash goggles over standard glasses[1].
Target Organ Toxicity STOT SE 3 (H336)Necessitates handling within a validated fume hood[1].

PPE Selection & Barrier Causality

Selecting PPE is not merely about compliance; it is about establishing an impenetrable, task-specific barrier.

  • Hand Protection (The Permeation Variable): Standard disposable nitrile gloves (≥0.11mm / 4 mil) are sufficient for handling the dry powder. However, breakthrough time—the time it takes a chemical to permeate completely through the material at a molecular level—is a critical metric[3]. Permeation can occur without any visible degradation to the glove[4]. If you are handling this compound alongside aggressive solvents (e.g., acetone for glassware cleaning), standard nitrile degrades and breaches in as little as 1-3 minutes[4]. In such solvent-heavy workflows, a multi-polymer or butyl rubber glove is required.

  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses lack an orbital seal, leaving the eyes vulnerable to aerosolized hydrochloride dust generated during spatula transfers.

  • Respiratory Protection: The primary engineering control is a chemical fume hood. If bulk quantities must be weighed outside of containment, a NIOSH-approved N95 or P100 particulate respirator is required to mitigate the H336 hazard.

PPE Specifications & Breakthrough Metrics
PPE CategoryDry Powder HandlingSolvent-Mixed Handling (e.g., Acetone)Breakthrough Time / Permeation Note
Gloves Nitrile (≥0.11mm / 4 mil)Butyl Rubber or Multi-laminateStandard nitrile breaches in 1-3 mins with acetone[4].
Eye Protection Chemical Splash GogglesChemical Splash Goggles + Face ShieldSafety glasses lack an orbital seal against dust/vapors.
Respiratory Fume Hood (80-100 fpm)Fume Hood (80-100 fpm)Respirator required if weighing bulk outside hood.

Operational Workflow & Step-by-Step Methodologies

Every procedure in the laboratory must be a self-validating system. Do not assume your equipment is protecting you; prove it before you begin.

OperationalWorkflow Start Initiate Handling Protocol PPE Don PPE: Nitrile Gloves (>0.11mm), Splash Goggles, Lab Coat Start->PPE Hood Verify Fume Hood Face Velocity (80-100 fpm) PPE->Hood Weigh Weigh Compound using Anti-static Spatula Hood->Weigh Solvent Are Solvents Used? Weigh->Solvent SolventYes Upgrade Gloves if using Acetone/DCM (e.g., Butyl) Solvent->SolventYes Yes SolventNo Proceed with Dry Transfer Solvent->SolventNo No Decon Wipe Down Surfaces with Soap & Water SolventYes->Decon SolventNo->Decon

Operational workflow for handling Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate safely.

Protocol: Precision Weighing and Transfer
  • Barrier Validation (Self-Check): Perform a pneumatic inflation test on your nitrile gloves. Trap air in the glove and roll the cuff tightly. If the glove maintains pressure without deflating, the barrier integrity is validated against micro-punctures.

  • Environmental Control (Self-Check): Before opening the chemical bottle, hold a lightweight tissue (e.g., Kimwipe) near the sash opening of the fume hood. If the tissue is pulled steadily inward, the hood's directional airflow is validated, ensuring containment of the H336 inhalation hazard.

  • Static Mitigation: Amino-ester salts are highly prone to static charge buildup, which can cause the powder to leap from the spatula and aerosolize. Discharge static by passing an anti-static ionizer over the receiving vessel, or use a grounded stainless-steel spatula.

  • Transfer Mechanics: Tare the receiving vial inside the hood. Transfer the compound using slow, horizontal movements. Avoid dropping the powder from a height to prevent the generation of respirable dust.

  • Decontamination: Post-transfer, wipe the balance pan and surrounding hood surfaces with a damp, soapy disposable towel. Because the hydrochloride salt is water-soluble, aqueous surfactants are highly effective for decontamination.

Spill Response & Disposal Plan

Spills of solid pharmaceutical intermediates require a calculated response to prevent dust generation and environmental contamination.

SpillResponse Spill Chemical Spill Detected Assess Assess State & Volume Spill->Assess DryMinor Dry Powder (<50g) Assess->DryMinor WetMajor Solvent Mixture or >50g Assess->WetMajor ActionDry Dampen with Wet Wipes (Do NOT Dry Sweep) DryMinor->ActionDry ActionWet Evacuate & Dike with Universal Absorbent WetMajor->ActionWet Dispose Collect as Hazardous Waste Label: Toxic Solid ActionDry->Dispose ActionWet->Dispose

Decision tree for Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate spill response.

Protocol: Localized Spill Containment
  • Assessment: Immediately determine if the spill is dry powder or a solvent mixture.

  • Dry Spill Containment (<50g): Do not use a brush and dustpan. Dry sweeping aerosolizes the hazardous dust, directly exposing responders to the H336 hazard[5]. Instead, gently lay damp absorbent pads (using water or ethanol) over the powder to suppress it[6].

  • Wet Spill Containment: If the compound is dissolved in a solvent, dike the perimeter using universal absorbent socks to prevent the spread of the liquid[7].

  • Collection & Disposal: Wipe from the outside edge inward to concentrate the residue[8]. Place all contaminated materials, including the wipes and your outer gloves, into a heavy-duty, sealable hazardous waste bag. Label the container clearly as "Toxic Solid Waste - Contains Amine/Ester Derivatives" and process according to your facility's environmental health and safety guidelines.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.